Methyl 2,5-dibromofuran-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-dibromofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNRTSFOSRSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675130 | |
| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-26-3 | |
| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Furans
The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and susceptibility to functionalization make it an invaluable heterocyclic building block.[4] Among the vast array of furan derivatives, halogenated furans serve as exceptionally versatile intermediates. The carbon-halogen bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[5][6][7]
This guide focuses on Methyl 2,5-dibromofuran-3-carboxylate (CAS 1150271-26-3), a molecule strategically equipped for sequential and diverse chemical modifications.[8] The presence of two bromine atoms at the activated α-positions (C2 and C5) and an ester moiety at the β-position (C3) creates a platform for constructing complex molecular architectures. This document provides a detailed, field-proven perspective on the synthesis of this compound, a comprehensive protocol for its structural verification, and an outlook on its potential applications.
Synthesis: A Directed Approach to Dibromination
The most logical and efficient pathway to this compound is the direct electrophilic bromination of a suitable precursor. The electron-withdrawing nature of the methyl carboxylate group deactivates the furan ring slightly compared to unsubstituted furan, but it also directs incoming electrophiles to the C2 and C5 positions. This inherent electronic bias allows for a highly regioselective transformation.[9]
Synthetic Strategy & Rationale
Our synthesis begins with the commercially available Methyl furan-3-carboxylate .[10] The core of the synthesis is a double electrophilic aromatic substitution reaction.
-
Choice of Brominating Agent : While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine, making it a preferable choice for controlling the reaction on a sensitive heterocyclic system.[9]
-
Reaction Control : Furan's reactivity necessitates careful control of reaction conditions. The reaction is typically performed in a non-polar aprotic solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), at a controlled temperature to prevent unwanted side reactions and ensure high yield of the desired dibrominated product.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from Methyl furan-3-carboxylate.
Materials:
-
Methyl furan-3-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl furan-3-carboxylate (1.0 eq) in anhydrous chloroform. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq) in anhydrous chloroform. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the furan ester over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following data provide a definitive analytical signature for this compound.
Physical and Spectroscopic Data Summary
| Property | Data |
| CAS Number | 1150271-26-3 |
| Molecular Formula | C₆H₄Br₂O₃ |
| Molecular Weight | 283.90 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H, furan H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 ppm (C=O), δ ~145 ppm (C-3), δ ~120 ppm (C-5), δ ~118 ppm (C-4), δ ~115 ppm (C-2), δ ~53 ppm (-OCH₃) |
| Mass Spec (EI) | M⁺ peaks at m/z 282, 284, 286 (approx. 1:2:1 ratio) |
| IR (KBr/ATR) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (=C-H stretch) |
Note: NMR chemical shifts are predicted based on known values for similar furan structures and are subject to minor variations based on solvent and instrument.[11][12][13][14][15][16][17][18][19][20]
Detailed Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides the most direct confirmation of successful dibromination. The disappearance of the signals for the α-protons (H-2 and H-5) of the starting material and the appearance of a single singlet for the remaining β-proton (H-4) is a key indicator. The methyl ester protons will appear as a sharp singlet, typically downfield around 3.9 ppm.[21]
-
¹³C NMR : The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C-2 and C-5) will be significantly shifted compared to the parent furan. The carbonyl carbon of the ester will appear at the lowest field (~162 ppm).[11][14][17][18]
-
-
Mass Spectrometry (MS) :
-
The mass spectrum is crucial for confirming the molecular weight and the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[22][23][24] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.[25] For this compound, this cluster will appear around m/z = 282, 284, and 286.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum helps confirm the presence of key functional groups. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, typically found around 1730 cm⁻¹. Other characteristic peaks include the C-O stretching of the ester and furan ring, and the aromatic C-H stretching.[26][27][28][29][30]
-
Characterization Workflow
Caption: Workflow for the structural characterization of the final product.
Applications and Future Directions
The true value of this compound lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C-Br bonds can potentially be exploited for sequential functionalization.
-
Drug Discovery : As a highly functionalized heterocyclic molecule, it can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications. Furan-containing molecules have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][31][32]
-
Cross-Coupling Reactions : The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[5][6][7][33][34] This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid construction of complex molecular libraries for screening in drug development programs.
-
Materials Science : Polysubstituted furans are precursors to novel polymers and functional materials with unique electronic and optical properties. The defined substitution pattern of this molecule makes it an attractive monomer for creating well-defined conjugated polymers.
The synthesis and robust characterization outlined in this guide provide a solid foundation for researchers to utilize this compound as a key building block in their respective fields.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR [m.chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 24. ms isotopes: Br and Cl [employees.csbsju.edu]
- 25. savemyexams.com [savemyexams.com]
- 26. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Furan(110-00-9) IR Spectrum [chemicalbook.com]
- 29. researchgate.net [researchgate.net]
- 30. Furan [webbook.nist.gov]
- 31. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 2,5-dibromofuran-3-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3), a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed predicted spectroscopic profile. This includes an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition are also detailed, offering a framework for the empirical validation of the predicted data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this and related furan derivatives.
Introduction: The Significance of Furan Scaffolds
Furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The incorporation of bromine atoms and an ester functional group, as seen in this compound, offers unique electronic properties and synthetic handles for further molecular elaboration. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the quality, purity, and intended chemical reactivity of such compounds in research and development pipelines.
This guide provides a detailed spectroscopic analysis of this compound, offering valuable insights for its identification and characterization.
Molecular Structure and Synthesis Overview
This compound possesses a five-membered furan ring substituted with two bromine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3-position. The synthesis of such polysubstituted furans can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors or the direct halogenation of a furan-3-carboxylate starting material.[1]
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the furan ring proton and the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | Singlet | 1H | H-4 | The lone furan proton is deshielded by the electronegative oxygen and bromine atoms, as well as the electron-withdrawing carboxylate group. |
| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |
Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing, although modern spectrometers can also reference to the residual solvent peak.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~ 140 - 145 | C-2 | The carbon atom attached to both oxygen and bromine is expected to be significantly downfield. |
| ~ 120 - 125 | C-5 | The carbon atom attached to bromine will be deshielded. |
| ~ 115 - 120 | C-4 | The CH carbon of the furan ring. |
| ~ 110 - 115 | C-3 | The carbon atom bearing the carboxylate group. |
| ~ 52 - 55 | -OCH₃ | The methyl carbon of the ester group. |
Note on Prediction: These chemical shifts are estimates based on the known effects of substituents on furan rings. The presence of two bromine atoms has a significant deshielding effect on the directly attached carbons.
Figure 2. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the furan ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 | C-H stretch | Furan ring |
| ~ 2950 | C-H stretch | -OCH₃ |
| ~ 1720 - 1740 | C=O stretch | Ester |
| ~ 1550 - 1600 | C=C stretch | Furan ring |
| ~ 1200 - 1300 | C-O stretch | Ester |
| ~ 1000 - 1100 | C-O-C stretch | Furan ring |
| ~ 600 - 700 | C-Br stretch | Bromo-substituent |
Self-Validating Protocol: The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group. The simultaneous observation of bands characteristic of the furan ring and C-Br stretching would provide strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this compound (C₆H₄Br₂O₃), the molecular ion peak in the mass spectrum would be a characteristic cluster due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
| m/z | Ion | Description |
| 282/284/286 | [M]⁺ | Molecular ion peak cluster with a 1:2:1 intensity ratio, characteristic of a dibrominated compound. |
| 251/253/255 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 223/225/227 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 172/174 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine radical. |
Experimental Causality: Electron Ionization (EI) is a common technique for volatile organic compounds and would likely produce a rich fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.
Conclusion
References
An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Halogenated Heterocycles
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as exceptionally versatile synthons. Their unique electronic properties and predisposition to undergo a variety of cross-coupling reactions make them indispensable building blocks for constructing complex molecular architectures. Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3) embodies this potential. This guide provides a comprehensive technical overview of its known properties, logical synthetic pathways, and its significant potential as a reactive intermediate for researchers in organic synthesis and medicinal chemistry.
Core Physicochemical & Structural Characteristics
This compound is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is decorated with two bromine atoms at the electron-rich α-positions (C2 and C5) and a methyl ester group at a β-position (C3). This specific arrangement of functional groups dictates its physical properties and, more importantly, its chemical reactivity.
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key identification and physical properties of the compound. It is noteworthy that while the compound is commercially available, detailed experimental data such as melting point and solubility are not widely reported in peer-reviewed literature.
| Property | Value | Source(s) |
| CAS Number | 1150271-26-3 | [1][2][3] |
| Molecular Formula | C₆H₄Br₂O₃ | [1][2][3] |
| Molecular Weight | 283.90 g/mol | [1][2][3] |
| Physical State | Solid | [2] |
| Purity | ≥95% - 98% (Typical Commercial Grade) | [2][3] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | [3] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water. | Inferred |
| Canonical SMILES | COC(=O)C1=C(Br)OC(Br)=C1 | [2] |
| InChI Key | FZPNRTSFOSRSHI-UHFFFAOYSA-N | [2] |
Spectral Data Interpretation
-
¹H NMR: Two signals would be expected:
-
A singlet for the furan proton (-CH) at C4, likely in the δ 6.5-7.5 ppm region.
-
A singlet for the methyl ester protons (-OCH₃), likely in the δ 3.8-4.0 ppm region.
-
-
¹³C NMR: Six distinct carbon signals would be expected:
-
The carbonyl carbon of the ester (C=O) in the δ 160-170 ppm region.
-
Four carbons of the furan ring, with the two bromine-substituted carbons (C2, C5) shifted to lower field (higher ppm) than the other two (C3, C4).
-
The methyl carbon of the ester (-OCH₃) in the δ 50-55 ppm region.
-
-
IR Spectroscopy: Key absorption bands would include:
-
A strong C=O stretch for the ester carbonyl group, typically around 1720-1740 cm⁻¹.
-
C-O stretching bands for the ester and furan ether linkages, in the 1000-1300 cm⁻¹ region.
-
C-Br stretching vibrations, typically below 800 cm⁻¹.
-
Chemical Synthesis & Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atoms are prime sites for carbon-carbon bond formation, while the ester provides a handle for further modification.
Proposed Synthetic Pathway
A logical and efficient synthesis would likely involve the esterification of the corresponding carboxylic acid. This precursor, 2,5-dibromofuran-3-carboxylic acid, can be prepared from furan-based starting materials.
Caption: Proposed Fischer Esterification synthesis route.
Representative Synthesis Protocol: Fischer Esterification
While a specific literature protocol for this molecule is elusive, the Fischer-Speier esterification is a standard, robust method for this transformation.[4][5] The following represents a field-proven, general methodology that would be the starting point for optimization.
Objective: To convert 2,5-dibromofuran-3-carboxylic acid to its corresponding methyl ester.
Materials:
-
2,5-dibromofuran-3-carboxylic acid (1.0 eq)
-
Methanol (Anhydrous, used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromofuran-3-carboxylic acid.
-
Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the solvent and the alcohol source.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.[4]
-
-
Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Trustworthiness Check: This step is critical to quench the catalyst and remove the acidic starting material, ensuring that only the neutral ester product is extracted into the organic phase.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or flash column chromatography.
Key Chemical Reactivity: The Power of Cross-Coupling
The primary value of this molecule in synthetic chemistry lies in the reactivity of its two C-Br bonds. The α-positions (C2 and C5) of the furan ring are highly activated towards palladium-catalyzed cross-coupling reactions.[6] This allows for the selective introduction of aryl, alkyl, or other functional groups.
Regioselectivity: In dihalogenated furans, the α-positions (C2/C5) are generally more reactive towards oxidative addition by a Pd(0) catalyst than the β-positions.[7] For this compound, both C2 and C5 are α-positions. While they are electronically similar, the steric hindrance from the adjacent ester group at C3 may slightly disfavor reaction at the C2 position, potentially allowing for selective mono-functionalization at C5 under carefully controlled conditions. This differential reactivity is a key strategic element for building complex, unsymmetrical molecules.
References
An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromofuran-3-carboxylate, bearing the CAS number 1150271-26-3, is a halogenated heterocyclic compound that presents significant opportunities as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The furan scaffold is a core structure in numerous biologically active compounds, and the presence of two bromine atoms at the 2 and 5 positions, along with a methyl ester at the 3 position, offers a rich platform for molecular elaboration.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key reactions, and potential applications in the realm of drug discovery, underpinned by established chemical principles and analogous reactivity studies.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 1150271-26-3 | [1][2] |
| Molecular Formula | C₆H₄Br₂O₃ | [1][2] |
| Molecular Weight | 283.90 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Purity | Typically ≥98% | [2] |
Synthesis and Mechanism
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly probable and logical synthetic route can be devised from fundamental organic chemistry principles and established methodologies for analogous furan derivatives. The proposed two-step synthesis involves the esterification of 2,5-dibromofuran-3-carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,5-Dibromofuran-3-carboxylic acid
This initial step involves the bromination of furan followed by directed ortho-metalation and carboxylation.
-
Bromination of Furan: Furan is first dibrominated at the 2 and 5 positions. This reaction is typically carried out using bromine in a suitable solvent like dimethylformamide (DMF).[5] The electron-rich nature of the furan ring facilitates electrophilic substitution, preferentially at the alpha positions.
-
Directed Lithiation and Carboxylation: The resulting 2,5-dibromofuran is then subjected to a directed lithiation. Due to the higher acidity of the proton at the 3-position compared to the remaining proton at the 4-position, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) will selectively deprotonate the 3-position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. An acidic workup protonates the carboxylate to yield 2,5-dibromofuran-3-carboxylic acid.
Step 2: Fischer Esterification
The synthesized carboxylic acid is then converted to its methyl ester.
-
Reaction Setup: 2,5-Dibromofuran-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.
-
Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack and Ester Formation: The methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound.[6] The reaction is typically heated to reflux to drive it to completion.
-
Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds at the 2 and 5 positions of the furan ring are susceptible to oxidative addition to a palladium(0) catalyst, initiating cross-coupling catalytic cycles.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromofuran with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups and is often employed when other coupling methods may be less effective.
Potential in Drug Discovery and Medicinal Chemistry
While specific examples of the use of this compound in drug discovery are not prevalent in the current literature, its structural motifs suggest significant potential. The furan ring is a key component of many natural products and synthetic drugs.[3] Furthermore, benzofuran derivatives, which share the core furan heterocycle, have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
The ability to selectively functionalize the 2 and 5 positions of the furan ring via cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold. This makes this compound an attractive starting material for the generation of libraries of novel compounds for biological screening. For instance, the introduction of various aryl and heteroaryl groups could lead to the discovery of new kinase inhibitors, receptor antagonists, or antimicrobial agents.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) is expected around 3.8-4.0 ppm. A singlet for the furan proton at the 4-position would likely appear in the aromatic region, around 7.0-7.5 ppm. |
| ¹³C NMR | Signals for the methyl ester carbon (O-CH₃) would be expected around 50-55 ppm. The carbonyl carbon of the ester should appear around 160-165 ppm. Four distinct signals for the furan ring carbons are expected in the range of 100-150 ppm, with the carbons attached to bromine appearing at the higher end of this range. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected in the range of 1720-1740 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹. C-O stretching bands for the ester and the furan ring will appear in the 1000-1300 cm⁻¹ region.[7][8] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z = 282/284/286. |
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its dibrominated furan core, coupled with a reactive ester functionality, provides a strategic platform for the construction of complex molecular architectures. While its direct application in drug discovery is yet to be extensively reported, its potential as a scaffold for the development of novel therapeutic agents is significant. The synthetic pathways and reactivity profiles discussed in this guide offer a solid foundation for researchers and scientists to explore the full potential of this promising chemical intermediate in their research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. CAS 1150271-26-3 | this compound - Synblock [synblock.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dibromofuran [ch.ic.ac.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Reactivity of the Furan Ring in Methyl 2,5-dibromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dibromofuran-3-carboxylate is a highly functionalized heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science. The presence of two bromine atoms at the activated α-positions, coupled with an electron-withdrawing methyl carboxylate group at a β-position, imparts a unique and tunable reactivity profile to the furan scaffold. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on its synthesis, spectroscopic characterization, and its utility in key synthetic transformations including palladium-catalyzed cross-coupling reactions, selective lithiation, and cycloaddition reactions. By elucidating the underlying principles that govern its reactivity, this document aims to empower researchers to effectively harness the synthetic potential of this versatile furan derivative. Furan-based scaffolds are prevalent in a multitude of natural products and pharmaceuticals, underscoring their importance in drug discovery.[1]
Introduction: The Furan Scaffold in Modern Synthesis
The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the synthesis of a vast array of complex molecules.[2] Its unique electronic properties and ability to participate in a diverse range of chemical transformations have established it as a valuable synthon in both academic and industrial research.[3] In the context of drug discovery, the furan moiety is often employed as a bioisosteric replacement for other aromatic systems, offering a means to modulate physicochemical properties and enhance biological activity.[4] The strategic functionalization of the furan ring is therefore a critical endeavor, and halogenated furans, such as this compound, represent a particularly versatile class of intermediates for the construction of novel molecular architectures.
This technical guide will delve into the specific reactivity of this compound, providing insights into how the interplay of its substituents governs its chemical behavior.
Synthesis of this compound
The synthesis of this compound can be logically approached through the electrophilic bromination of a suitable furan-3-carboxylate precursor. The α-positions (C2 and C5) of the furan ring are inherently more susceptible to electrophilic attack than the β-positions.
A plausible synthetic route commences with the readily available methyl furan-3-carboxylate. Direct bromination of furan itself with bromine in dimethylformamide is a known method for producing 2,5-dibromofuran.[5] A similar strategy can be employed for the synthesis of the title compound.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from analogous bromination procedures for furan carboxylic acids.[6]
-
To a solution of methyl furan-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dimethylformamide (DMF), slowly add bromine (2.2 eq) at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 45-50 °C and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 7.30-7.40 (s, 1H, H-4), 3.85-3.95 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 160-165 (C=O), 145-150 (C5-Br), 120-125 (C2-Br), 115-120 (C4), 110-115 (C3), 52-53 (-OCH₃) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1550, 1450 (C=C stretch), ~1250 (C-O stretch), ~750 (C-Br stretch) |
| Mass Spec (EI) | M⁺ at m/z 282, 284, 286 (isotopic pattern for 2 Br atoms) |
Rationale for Spectroscopic Predictions
-
¹H NMR: The furan ring possesses a single proton at the C4 position. The electron-withdrawing effects of the two bromine atoms and the methyl carboxylate group will deshield this proton, leading to a downfield chemical shift. The methyl group of the ester will appear as a singlet in the typical region for such protons.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbon atoms attached to the bromine atoms (C2 and C5) will also be significantly deshielded. The chemical shifts of the furan ring carbons are influenced by the electronegativity of the substituents.
-
IR Spectroscopy: The most prominent peak will be the strong carbonyl stretch of the ester group. The characteristic C=C and C-O stretching frequencies of the furan ring will also be present, along with a C-Br stretching vibration at a lower wavenumber.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).
Reactivity of the Furan Ring
The reactivity of this compound is dominated by the two bromine substituents at the α-positions and the electron-withdrawing nature of the methyl carboxylate group. This substitution pattern allows for a range of selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the C2 and C5 positions are highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
Regioselectivity: A key aspect of the reactivity of this molecule is the potential for regioselective functionalization. The C5 position is generally more reactive towards oxidative addition by a palladium(0) catalyst than the C2 position. This is due to the electronic influence of the adjacent electron-withdrawing methyl carboxylate group at C3, which makes the C2-Br bond stronger and the C5-Br bond more polarized and thus more susceptible to oxidative addition. By carefully controlling the stoichiometry of the coupling partners, selective mono-functionalization at the C5 position can be achieved.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from procedures for the Suzuki coupling of dibromothiophenes.[3]
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
The Stille reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent.[7] It is often favored for its tolerance of a wide range of functional groups.
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
This protocol is adapted from general Stille coupling procedures.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous THF or DMF).
-
Add the organostannane reagent (1.1 eq) via syringe.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Lithiation and Subsequent Functionalization
While the C-Br bonds are the primary sites of reactivity, the remaining C-H bond at the C4 position can be functionalized via deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. The low acidity of the β-protons on the furan ring requires careful selection of reaction conditions to achieve selective metalation.[5]
Experimental Protocol: Lithiation and Electrophilic Quench
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-BuLi or LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Diels-Alder Reactivity
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8] The aromaticity of the furan ring makes it less reactive than non-aromatic dienes, and the reaction is often reversible. The presence of two electron-withdrawing bromine atoms and a methyl carboxylate group on the furan ring of this compound will decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction. However, it may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize this compound at multiple positions makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery. The resulting polysubstituted furans can be explored for a wide range of biological activities. In materials science, the incorporation of such functionalized furans into polymers can lead to materials with novel electronic and photophysical properties. The furan ring is a key component in a number of clinically important drugs.[9]
Conclusion
This compound is a versatile and highly reactive building block that offers numerous opportunities for the synthesis of complex molecular architectures. A thorough understanding of its reactivity, particularly the regioselectivity of its palladium-catalyzed cross-coupling reactions, is crucial for its effective utilization. This guide has provided a comprehensive overview of the synthesis, characterization, and key reactions of this compound, offering a foundation for its application in the fields of medicinal chemistry, organic synthesis, and materials science.
References
- 1. rsc.org [rsc.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Synthetic Versatility of Methyl 2,5-dibromofuran-3-carboxylate: A Technical Guide to Functional Group Transformations
Abstract
Methyl 2,5-dibromofuran-3-carboxylate is a highly functionalized heterocyclic building block poised for complex molecular synthesis. Possessing three distinct reactive centers—two electronically different carbon-bromine bonds at the C2 and C5 positions and a methyl ester at C3—this scaffold offers a rich platform for selective chemical modifications. This technical guide provides an in-depth exploration of the key functional group transformations of this versatile molecule. We will delve into the causality behind experimental choices for regioselective palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and transformations of the carboxylate moiety. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this compound for applications in drug discovery, materials science, and agrochemical development.
Introduction: The Strategic Value of a Polysubstituted Furan Core
The furan ring is a privileged scaffold in a multitude of natural products and pharmaceutically active compounds. Its unique electronic properties and conformational characteristics make it a desirable core for molecular design. This compound, with its defined substitution pattern, serves as an exceptional starting material for the construction of complex, poly-substituted furan derivatives. The differential reactivity of the C-Br bonds, influenced by the electron-withdrawing ester group, is the cornerstone of its synthetic utility, allowing for programmed, regioselective functionalization.
Synthesis of the Starting Material
The preparation of 2,5-dibromofuran is typically achieved through the direct bromination of furan in a suitable solvent like dimethylformamide[1]. Subsequent functionalization at the C3 position can be accomplished through various synthetic routes, often involving metalation and carboxylation prior to esterification, to yield the target compound.
Transformations of the Carbon-Bromine Bonds
The two bromine atoms on the furan ring are the primary loci for diversification. Their transformation is most effectively achieved through modern cross-coupling methodologies and metal-halogen exchange, which provide reliable pathways to new C-C, C-N, and C-O bonds.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of aryl and heteroaryl halides. For this compound, these reactions offer a predictable and highly versatile means of introducing new substituents.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl and vinyl-aryl linkages.[2] The reaction's tolerance to a wide range of functional groups makes it ideal for use with our multifunctional substrate.
Causality of Experimental Design: The regioselectivity of the Suzuki coupling on dibrominated furans and thiophenes is often dictated by electronic effects. The C5-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C2-Br bond, which is adjacent to the electron-withdrawing methyl ester group. This difference in reactivity allows for selective mono-functionalization at the C5 position under controlled conditions. By adjusting stoichiometry and reaction times, either mono- or di-substituted products can be favored.
Experimental Protocol: Regioselective Mono-arylation at C5
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), and a suitable base such as K₂CO₃ (2.0 M aqueous solution, 2.0 equiv.).
-
Solvent: Add a 4:1 mixture of dioxane/water (5 mL).
-
Execution: Purge the mixture with argon for 15 minutes. Seal the tube and heat the reaction mixture to 80-90 °C for 3-5 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water (25 mL), and extract with CH₂Cl₂ (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptanes) to yield the 5-aryl-2-bromo-3-methoxycarbonylfuran.
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions on polybrominated furans and thiophenes.[3][4][5]
The Stille reaction provides an alternative C-C bond formation strategy, coupling the substrate with an organotin reagent.[6] A key advantage is the stability of organostannanes to many reaction conditions, though their toxicity is a significant consideration.
Causality of Experimental Design: Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial for efficient turnover. Ligands such as triphenylphosphine or tri(2-furyl)phosphine are commonly employed. The transmetalation step is often rate-limiting and can be influenced by the solvent and any additives.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1-1.2 equiv.) in anhydrous THF or NMP (10 mL).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.
-
Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion.
-
Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of celite. The filtrate can be washed with an aqueous KF solution to precipitate tin byproducts. Separate the organic layer, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
This protocol is based on established Stille coupling methodologies.[6][7]
The Sonogashira coupling is a powerful method for the synthesis of aryl and vinyl alkynes, employing a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is highly valuable for extending the carbon framework of the furan ring.
Causality of Experimental Design: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The choice of base, typically an amine like triethylamine or diisopropylamine, is critical as it also serves as the solvent in many cases.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMSO or THF (5 mL), add a palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (2.5 mol%) and a base like TMP (2,2,6,6-tetramethylpiperidine) (2.0 equiv.).
-
Execution: Stir the reaction mixture under an argon atmosphere at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash chromatography.
This modern, copper-free protocol is adapted from literature procedures to minimize homocoupling of the alkyne.[9]
Metal-Halogen Exchange: Generating Nucleophilic Furan Intermediates
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a potent nucleophile.[10] This transformation is particularly useful for introducing functional groups that are not accessible via cross-coupling reactions.
Causality of Experimental Design: The reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, results in a rapid exchange of the bromine atom for a lithium atom. The resulting aryllithium species is highly nucleophilic and can react with a wide range of electrophiles. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the ester functionality. The choice of solvent, often THF or diethyl ether, is crucial for stabilizing the organolithium intermediate.
Experimental Protocol: Lithiation and Quenching with an Electrophile
-
Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise to the stirred solution. The exchange is typically very fast. Stir for 15-30 minutes at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv.) to the solution and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
This protocol is based on standard procedures for lithium-halogen exchange on aryl bromides.[10][11]
Table 1: Comparison of C-Br Bond Transformation Methods
| Reaction | Reagent Type | Bond Formed | Key Advantages | Key Considerations |
| Suzuki-Miyaura | Organoboron | C-C (sp²-sp²) | High functional group tolerance; non-toxic byproducts. | Requires a base for activation of the boronic acid.[2] |
| Stille | Organostannane | C-C | Stable reagents; tolerant of many functional groups. | Toxicity of tin compounds; difficult byproduct removal.[6] |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Direct introduction of alkynes; mild conditions. | Copper co-catalyst can lead to alkyne homocoupling.[8] |
| Metal-Halogen | Organolithium | C-Li | Forms a highly nucleophilic intermediate for various electrophiles. | Requires cryogenic temperatures; potential for side reactions with the ester.[10] |
Transformations of the Methyl Ester Group
The methyl ester at the C3 position offers another handle for synthetic modification, primarily through hydrolysis to the carboxylic acid or reduction to the corresponding alcohol.
Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. This unmasks a versatile functional group for further derivatization, such as amide bond formation.
Experimental Protocol: Base-Mediated Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
Execution: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 equiv.). Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Isolation: The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2,5-dibromofuran-3-carboxylic acid.
Reduction to the Primary Alcohol
Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
Causality of Experimental Design: Strong, nucleophilic hydrides are required to reduce the ester functionality. LiAlH₄ will readily reduce the ester, but it is highly reactive and may also affect the C-Br bonds. DIBAL-H is a bulkier and less reactive reducing agent that often provides better selectivity, especially at low temperatures.[12] It can sometimes allow for the reduction of an ester to an aldehyde if the reaction conditions are carefully controlled. For the full reduction to the alcohol, an excess of the reducing agent is typically used.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried flask under argon, suspend lithium aluminum hydride (2.0 equiv.) in anhydrous THF (10 mL). Cool the suspension to 0 °C.
-
Addition of Ester: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Filter the mixture through celite and wash the filter cake with THF.
-
Purification: Concentrate the filtrate and purify the resulting alcohol by column chromatography.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective introduction of aryl, vinyl, and alkynyl groups at the C2 and C5 positions. Metal-halogen exchange provides a complementary route to furan-based nucleophiles, enabling reactions with a broad range of electrophiles. Furthermore, the methyl ester at C3 can be readily hydrolyzed or reduced, providing additional avenues for molecular diversification. The protocols and mechanistic rationale presented in this guide are intended to provide researchers with a solid foundation for harnessing the synthetic potential of this valuable heterocyclic scaffold.
References
- 1. 2,5-Dibromofuran [ch.ic.ac.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Methyl 2,5-dibromofuran-3-carboxylate: A Versatile Scaffold for Modern Synthetic Chemistry
Introduction: The Strategic Value of a Dihalogenated Heterocycle
In the landscape of synthetic intermediates, few molecules offer the strategic versatility of Methyl 2,5-dibromofuran-3-carboxylate. This deceptively simple furan derivative is a powerful building block, engineered with a unique combination of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. Its structure, featuring a furan core flanked by two bromine atoms at the highly reactive C2 and C5 positions and a methyl carboxylate at C3, provides orthogonal handles for a host of chemical transformations.
The strategic placement of the two bromine atoms is the cornerstone of its utility. These positions are ripe for participation in a wide array of palladium-catalyzed cross-coupling reactions, one of the most transformative technologies in modern organic synthesis.[1][2] This allows for the sequential and selective introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The ester functionality at the C3 position not only influences the electronic properties of the furan ring but also serves as a synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its synthesis, elucidate the causality behind its reactivity, provide field-proven protocols for its key transformations, and showcase its application in the synthesis of high-value compounds relevant to the pharmaceutical and materials science sectors.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below. While specific spectra are lot-dependent, the expected NMR signals provide a baseline for quality control.
| Property | Value | Source |
| CAS Number | 1150271-26-3 | [3][4][5] |
| Molecular Formula | C₆H₄Br₂O₃ | [3][4][6] |
| Molecular Weight | 283.90 g/mol | [3][4][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95-98% | [5][6] |
| Storage | Store in a dry, sealed place | [3] |
Expected Spectroscopic Data:
-
¹H NMR: Two singlets are expected: one corresponding to the methyl ester protons (-OCH₃) around 3.9 ppm, and another for the lone furan proton at the C4 position (Ar-H), typically downfield around 6.5-7.5 ppm.
-
¹³C NMR: Signals for the ester carbonyl carbon (~160-165 ppm), the furan ring carbons (with C2 and C5, attached to bromine, being significantly shifted), and the methyl ester carbon (~52 ppm) would be anticipated.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Synthesis and Purification: A Plausible Pathway
While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemical nature. A logical and efficient laboratory-scale synthesis involves the direct, regioselective dibromination of the readily available precursor, Methyl furan-3-carboxylate.[7]
Figure 1: Proposed synthesis of the title compound.
Causality of the Reaction: The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The oxygen heteroatom strongly activates the α-positions (C2 and C5) towards electrophiles, directing the incoming bromine atoms to these sites with high regioselectivity.[8] The methyl carboxylate group at C3 is an electron-withdrawing group, which deactivates the ring, but its influence is overcome by the powerful directing effect of the furan oxygen. Using a slight excess of bromine ensures complete dibromination.
Representative Synthesis Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Methyl furan-3-carboxylate (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.2 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring & Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess bromine. The color should change from reddish-brown to pale yellow or colorless. Add water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. For high purity, recrystallize from a suitable solvent system (e.g., ethanol/water) or perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to expected values.
The Core of Versatility: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in the synthetic potential of its two C-Br bonds. These sites are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with exceptional control.[1][9]
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the organoboron reagents.[10] This reaction forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromofuran with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][11] The ability to perform this reaction twice on the same molecule allows for the synthesis of symmetrical 2,5-disubstituted furans or, through a stepwise approach, unsymmetrical derivatives.
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[2][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the furan, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Stille Coupling: Orthogonal Reactivity
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups.[13][14] While the toxicity of tin compounds is a significant drawback, the reaction remains valuable for specific transformations where other methods may fail.[15] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14]
Sonogashira Coupling: Introducing Alkynyl Functionality
To install valuable alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the bromofuran with a terminal alkyne, co-catalyzed by palladium and a copper(I) salt in the presence of a base.[16] This reaction is instrumental in creating precursors for more complex heterocyclic systems or for materials with interesting electronic properties.
Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, self-validating workflow for a typical Suzuki-Miyaura reaction to synthesize a 2,5-diaryl-furan-3-carboxylate derivative.
Figure 3: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), potassium carbonate (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via cannula.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Self-Validation (Monitoring): Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot. A successful reaction is indicated by the formation of a new, more nonpolar product spot.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Final Validation: The structure and purity of the isolated product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery and Natural Product Synthesis
The furan-3-carboxylate framework is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[17][18] this compound serves as an ideal entry point for the synthesis of analogs of these molecules. Its ability to undergo sequential, site-selective cross-coupling reactions allows medicinal chemists to rapidly generate libraries of diverse compounds.[19] By systematically varying the coupling partners at the C2 and C5 positions, structure-activity relationships (SAR) can be efficiently explored, accelerating the drug discovery process.[20] Furthermore, this intermediate is a key precursor for more complex fused-ring systems, such as benzofurans, which are prevalent in many approved drugs.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its predictable reactivity, centered on robust palladium-catalyzed cross-coupling chemistry, provides a reliable and versatile route to a vast array of polysubstituted furans. For researchers, scientists, and drug development professionals, mastering the use of this intermediate opens doors to novel chemical space, enabling the efficient synthesis of complex target molecules and accelerating the discovery of new medicines and materials.
References
- 1. jocpr.com [jocpr.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 3. CAS 1150271-26-3 | this compound - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. capotchem.com [capotchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dibromofuran [ch.ic.ac.uk]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Regioselective Suzuki-Miyaura Coupling of Methyl 2,5-dibromofuran-3-carboxylate
Abstract
Substituted furan scaffolds are privileged motifs in medicinal chemistry, agrochemicals, and materials science.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the elaboration of complex molecular architectures from simple halogenated precursors.[3] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of Methyl 2,5-dibromofuran-3-carboxylate, a versatile building block. We delve into the strategic considerations for achieving regioselective mono-arylation versus exhaustive di-arylation, present detailed, field-proven experimental protocols, and offer a systematic approach to troubleshooting. The methodologies described herein are designed to empower researchers in drug development and chemical synthesis to reliably access novel functionalized furan derivatives.
Scientific Background & Strategic Considerations
The successful functionalization of this compound hinges on understanding the interplay between the substrate's electronic and steric properties and the chosen reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is initiated by the oxidative addition of the Pd(0) catalyst into the aryl-bromide bond, forming a Pd(II) intermediate. This is followed by transmetallation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of Regioselectivity
With two non-equivalent bromine atoms at the C2 and C5 positions, controlling the site of the initial coupling is paramount.
-
Electronic Effects: In unsubstituted furan, the C2 and C5 positions (α-positions) are electronically similar and generally more reactive towards oxidative addition than the β-positions. The presence of the electron-withdrawing methyl carboxylate group at C3 decreases the electron density of the entire ring, but its influence is felt more strongly at the adjacent C2 position, making the C2-Br bond theoretically more susceptible to oxidative addition.[7]
-
Steric Hindrance: The decisive factor for this substrate is often sterics. The methyl carboxylate group at the C3 position provides significant steric bulk, hindering the approach of the palladium catalyst to the C2-Br bond. Consequently, the catalyst preferentially reacts at the less hindered C5 position.[1][2] This inherent bias makes selective C5 mono-arylation the more straightforward transformation.
-
Influence of Reaction Conditions: While the substrate's structure provides a strong bias for C5 reactivity, the choice of catalyst, ligand, base, and solvent can be used to fine-tune the reaction's outcome.[1][8] For instance, bulkier phosphine ligands on the palladium catalyst can further amplify the steric preference for the C5 position. Conversely, achieving C2 selectivity would be a significant challenge, potentially requiring advanced catalyst systems or a multi-step protecting group strategy, which is beyond the scope of this standard protocol.
Experimental Protocol: Selective C5 Mono-Arylation
This protocol details a reliable method for the synthesis of Methyl 2-bromo-5-arylfuran-3-carboxylates, leveraging the inherent steric bias of the substrate.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 52132-45-3 | Various | Ensure purity >97% |
| Arylboronic Acid | Varies | Various | Use 1.05 - 1.2 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | Handle under inert atmosphere; appears as a yellow crystalline solid |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Anhydrous, finely powdered |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, <50 ppm water |
| Deionized Water | 7732-18-5 | In-house | Must be degassed before use |
| Ethyl Acetate | 141-78-6 | Various | Reagent grade for workup |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | For drying |
Reaction Scheme
(A proper chemical drawing would be inserted here showing the specific reaction)
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).
-
Solvent Addition: Seal the flask with a septum. Add degassed 1,4-dioxane and degassed deionized water via syringe to create a 4:1 dioxane:water solvent mixture (e.g., 8 mL dioxane and 2 mL water for a 0.1 M reaction concentration relative to the furan substrate).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85-90 °C. Stir vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The product should be more nonpolar than the starting dibromofuran.
-
Workup: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 2-bromo-5-arylfuran-3-carboxylate.
Protocol: Exhaustive Di-Arylation
To achieve the 2,5-diaryl substituted product, the reaction conditions are modified to drive the reaction to completion.
-
Reagent Stoichiometry: Increase the amount of arylboronic acid to 2.5 equivalents and the potassium carbonate to 5.0 equivalents .
-
Catalyst Loading: Increase the catalyst loading of Pd(PPh₃)₄ to 5-8 mol% .
-
Reaction Time & Temperature: The reaction may require a higher temperature (e.g., 100 °C) and longer reaction times (12-24 hours). Careful monitoring is essential to avoid decomposition.
The setup, workup, and purification procedure remain analogous to the mono-arylation protocol.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several parameters. This table provides guidance for common challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive Catalyst (Oxidized Pd) 2. Insufficiently degassed solvents 3. Poor quality boronic acid 4. Ineffective base | 1. Use fresh, high-purity catalyst. 2. Ensure solvents are thoroughly degassed by sparging with argon or using freeze-pump-thaw cycles. 3. Use fresh boronic acid; consider using the corresponding pinacol ester, which is more stable.[3] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Poor Regioselectivity | 1. High reaction temperature 2. Ligand choice | 1. Lower the reaction temperature to 70-80 °C to favor the sterically controlled pathway. 2. While PPh₃ is standard, using a bulkier ligand like P(tBu)₃ or XPhos can further enhance selectivity for the C5 position.[8] |
| Protodeboronation | Reaction of the boronic acid with residual water/protons instead of transmetallation. This is common with electron-rich heteroaryl boronates.[3][9] | Use a milder base (e.g., KF) or strictly anhydrous conditions.[10] Ensure the base is strong enough to promote transmetallation but not so strong as to accelerate decomposition. |
| Homocoupling (Biaryl) | Formation of Ar-Ar from the boronic acid, often promoted by oxygen. | Rigorously maintain an inert atmosphere throughout the setup and reaction. Ensure solvents are properly degassed. |
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Stille Reaction of Methyl 2,5-dibromofuran-3-carboxylate
Introduction: Harnessing the Stille Reaction for Furan Functionalization
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable capacity to form carbon-carbon bonds under mild conditions.[1][2] First detailed in the late 1970s, the reaction couples an organostannane (organotin) reagent with an organic halide or pseudohalide, such as a triflate.[1][3][4] Its power lies in its exceptional functional group tolerance and the stability of organotin reagents to air and moisture, which often circumvents the need for cumbersome protecting group strategies.[3][4][5][6] These features make the Stille reaction an invaluable tool in the synthesis of complex, biologically active molecules and advanced materials.[2][3][7]
This guide focuses on the application of the Stille reaction to Methyl 2,5-dibromofuran-3-carboxylate (CAS 1150271-26-3), a versatile heterocyclic building block.[8] Substituted furans are prevalent structural motifs in pharmaceuticals and functional materials.[9][10] The ability to selectively functionalize the electron-deficient C2 and C5 positions of this substrate opens a direct pathway to a diverse array of novel furan derivatives. We will explore the critical parameters governing this transformation, provide detailed, field-tested protocols for both selective mono- and di-substitution, and offer insights into troubleshooting and optimization.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The efficacy of the Stille reaction hinges on a synergistic interplay between the substrate, catalyst, organotin reagent, and reaction environment. Understanding these components is critical for experimental success.
The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Core Reaction Components & Their Roles
| Component | Role & Critical Considerations | Examples |
| Substrate | This compound : The electrophilic partner. The C2 and C5 positions are activated for oxidative addition.[9] The electron-withdrawing ester influences reactivity. Stoichiometric control allows for selective mono-substitution. | C₆H₄Br₂O₃ |
| Organostannane | R-Sn(Alkyl)₃ : The nucleophilic partner and source of the transferred group (R). Air and moisture stable but toxic. Tributylstannanes are common. The rate of group transfer is typically: alkynyl > vinyl > aryl > alkyl.[1][3] | Aryl-SnBu₃, Vinyl-SnBu₃ |
| Palladium Catalyst | Pd(0) or Pd(II) Precursor : The heart of the catalytic cycle. Pd(0) is the active species. Common precursors require in-situ reduction or are already in the Pd(0) state. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Phosphines, Arsines : Stabilizes the palladium center, modulates its reactivity, and prevents precipitation of palladium black. Electron-rich, bulky ligands often accelerate oxidative addition.[1][11] | PPh₃, AsPh₃, P(2-furyl)₃ |
| Solvent | Anhydrous, Aprotic : Solubilizes reagents and facilitates heat transfer. Must be thoroughly degassed to remove oxygen, which can deactivate the catalyst. | Toluene, DMF, Dioxane, THF |
| Additives (Optional) | Co-catalysts/Accelerants : Can dramatically improve reaction rates and yields. CuI acts as a ligand scavenger.[3][11] LiCl or CsF can activate the organostannane for faster transmetalation.[11][12] | CuI, LiCl, CsF |
Experimental Design: Protocols for Selective Coupling
The key to controlling the outcome of the reaction with a di-halogenated substrate is the stoichiometry of the organostannane reagent. The following protocols provide a robust starting point for either mono- or di-functionalization.
Caption: General experimental workflow for the Stille coupling reaction.
Protocol 1: Selective Mono-Arylation of this compound
Objective: To synthesize Methyl 2-bromo-5-aryl-furan-3-carboxylate by coupling at one of the C-Br positions.
Materials:
-
This compound (1.0 eq)
-
Aryl-tributylstannane (1.0 - 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed toluene or DMF
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 eq) and Pd(PPh₃)₄ (e.g., 3 mol%).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Stir the resulting mixture for 5 minutes.
-
Add the aryl-tributylstannane (1.05 eq) to the reaction mixture dropwise via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-110 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 1-2 hours. This process precipitates the toxic tributyltin bromide as a solid fluoride salt, aiding its removal.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Di-Substitution of this compound
Objective: To synthesize Methyl 2,5-diaryl-furan-3-carboxylate by coupling at both C-Br positions.
Materials:
-
This compound (1.0 eq)
-
Aryl-tributylstannane (2.2 - 2.5 eq)
-
Pd(PPh₃)₄ (5-10 mol%)
-
Copper(I) Iodide (CuI) (10-20 mol%, optional but recommended)
-
Anhydrous, degassed DMF or NMP
-
Other materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). The addition of CuI can significantly accelerate the second coupling step.[11]
-
Degassing: Perform three evacuate-backfill cycles with argon.
-
Reagent Addition: Add anhydrous, degassed DMF via syringe (target concentration ~0.1 M). Stir for 5 minutes.
-
Add the aryl-tributylstannane (2.3 eq) to the reaction mixture dropwise via syringe.
-
Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Higher temperatures and a more polar solvent like DMF are often required to drive the second, typically slower, coupling to completion.[7]
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of both the starting material and the mono-substituted intermediate. Reaction times may extend to 24-48 hours.
-
Work-up and Purification: Follow the identical work-up and purification procedure as outlined in Protocol 1 (steps 7-9).
Troubleshooting and Scientific Validation
A successful protocol is a self-validating one. If issues arise, consider these points rooted in the reaction mechanism:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source). 2. Presence of oxygen or moisture. 3. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a different precursor (e.g., Pd₂(dba)₃ with a phosphine ligand). 2. Ensure all glassware is rigorously dried and solvents are properly degassed.[7] 3. Incrementally increase the reaction temperature by 10 °C. |
| Reaction Stalls at Mono-substitution | 1. Insufficient organostannane. 2. Deactivation of the catalyst over time. 3. The second oxidative addition is sterically or electronically hindered and thus significantly slower. | 1. Add an additional portion of the organostannane reagent. 2. Add a fresh portion of the palladium catalyst. 3. Increase temperature; switch to a more polar solvent (e.g., Toluene to DMF); add CuI to accelerate the cycle.[11] |
| Formation of Homocoupled Tin Dimer | This is a known side reaction, particularly at higher temperatures.[1][7] | Use the minimum effective temperature. Ensure slow addition of the organostannane reagent. Do not use a large excess of the tin reagent. |
| Difficulty Removing Tin Byproducts | Tributyltin salts are toxic and can be challenging to separate from nonpolar products. | The aqueous KF work-up is highly effective. An alternative is to wash the organic layer with 1 M HCl or a dilute I₂ solution, but these may affect sensitive functional groups. Recrystallization of the final product is often necessary.[11] |
Safety Imperative: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All tin-containing waste must be quenched and disposed of according to institutional safety guidelines.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: Methyl 2,5-dibromofuran-3-carboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction: The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in drug design. Methyl 2,5-dibromofuran-3-carboxylate (CAS 1150271-26-3) is a highly versatile and functionalized building block, offering medicinal chemists a robust platform for the construction of complex molecular architectures.[2][3] The presence of two differentiable bromine atoms and an ester functionality allows for a series of sequential and regioselective transformations, primarily through palladium-catalyzed cross-coupling reactions.[1][4]
This guide provides an in-depth look at the strategic application of this compound in the synthesis of pharmaceutical intermediates, with a focus on achieving regiochemical control in Suzuki-Miyaura cross-coupling reactions.
The Challenge and Opportunity: Regioselective Functionalization
The primary synthetic challenge when working with di-halogenated heterocycles is achieving selective functionalization at a single, desired position. The two bromine atoms on this compound, located at the C2 and C5 positions (α-positions to the furan oxygen), are electronically distinct due to the influence of the methyl carboxylate group at the C3 position (a β-position).
The electron-withdrawing nature of the ester group decreases the electron density of the furan ring. This effect is more pronounced at the adjacent C2 position compared to the more distant C5 position. Consequently, the C5-Br bond is typically more electron-rich and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling cycles.[5][6][7] This inherent electronic bias is the cornerstone of achieving regioselectivity. By carefully controlling reaction conditions and stoichiometry, one can selectively couple a partner at the C5 position while leaving the C2 bromine intact for subsequent transformations. This stepwise approach is invaluable for creating unsymmetrically di-substituted furans, which are common motifs in advanced pharmaceutical candidates.[8][9][10]
Experimental Workflows and Protocols
The following protocols are representative methodologies for the sequential, regioselective functionalization of this compound. These are based on established principles for similar heterocyclic systems and provide a robust starting point for optimization.[5][8][9][10]
Logical Workflow: Sequential Cross-Coupling
The overall strategy involves a two-step process to build a di-substituted furan intermediate.
Caption: Sequential Suzuki coupling workflow.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol details the selective substitution of the bromine atom at the C5 position. The key is using a slight excess of the boronic acid to ensure the reaction proceeds efficiently at the more reactive site without significant double coupling.
Objective: To synthesize Methyl 2-bromo-5-aryl-furan-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio). The solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture vigorously and heat to 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Methyl 2-bromo-5-aryl-furan-3-carboxylate.
Causality and Trustworthiness:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[9]
-
Base: K₂CO₃ is a moderately strong inorganic base, effective for activating the boronic acid in the transmetalation step of the catalytic cycle.[10]
-
Solvent System: The dioxane/water mixture is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Stoichiometry: Using only a slight excess (1.1 eq) of the boronic acid favors mono-coupling at the more reactive C5 position.
General Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C2-Position
This protocol utilizes the product from Protocol 1 to introduce a second, different aryl group at the remaining C2-bromo position.
Objective: To synthesize Methyl 2,5-diaryl-furan-3-carboxylate.
Materials:
-
Methyl 2-bromo-5-aryl-furan-3-carboxylate (from Protocol 1) (1.0 eq)
-
Second, different arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or can reuse Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, DMF, or Dioxane/Water)
-
Argon or Nitrogen gas supply
Procedure:
-
Follow steps 1-4 as in Protocol 1, using the product from the first reaction as the starting material and the second arylboronic acid. A stronger base like K₃PO₄ or a different catalyst/ligand system might be required to activate the less reactive C2-Br bond.
-
Heat the reaction mixture, potentially to a higher temperature (e.g., 100-110 °C), under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purification as described in Protocol 1 to isolate the final di-substituted product.
Causality and Trustworthiness:
-
Harsher Conditions: The C2-Br bond, being adjacent to the electron-withdrawing ester, is less reactive towards oxidative addition. Therefore, slightly more forcing conditions—such as a higher temperature, a stronger base (K₃PO₄), or a more electron-rich ligand on the palladium catalyst—may be necessary to drive the second coupling to completion.
Data Summary
The choice of catalyst, base, and solvent can be tailored for specific substrates. The following table provides a general guideline for reaction conditions.
| Parameter | C5-Selective Coupling (Protocol 1) | C2-Coupling (Protocol 2) | Rationale for Difference |
| Aryl Boronic Acid | 1.05 - 1.2 equivalents | 1.2 - 1.5 equivalents | Drive the more difficult second reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | More electron-rich ligands can facilitate oxidative addition at the less reactive C2-Br. |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | A stronger base may be required for the less reactive C2-Br coupling. |
| Temperature | 80 - 90 °C | 90 - 110 °C | Higher thermal energy helps overcome the higher activation barrier for the C2-Br bond. |
| Typical Yield | Good to Excellent | Moderate to Good | The second coupling is often more challenging, potentially leading to lower yields. |
Applications in Pharmaceutical Intermediate Synthesis
The resulting 2,5-diaryl- or 2-alkynyl-5-aryl-furan-3-carboxylate core is a prevalent scaffold in a variety of biologically active molecules, particularly in the development of protein kinase inhibitors .[1][2][3] Many kinase inhibitors bind to the ATP pocket of the enzyme, and the substituted furan scaffold can effectively mimic the hinge-binding interactions of the adenine region of ATP, while the appended aryl groups can extend into other regions of the active site to confer potency and selectivity.[3]
For example, the di-aryl furan core generated through the protocols above can be further elaborated. The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of furan-3-carboxamides, a common functional group in many pharmaceutical agents.[11] This strategy allows for rapid diversification and exploration of structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound is a powerful and versatile building block for constructing complex pharmaceutical intermediates. The key to its utility lies in the electronically differentiated C2 and C5 positions, which enables chemists to perform sequential, regioselective cross-coupling reactions. By understanding the principles of palladium catalysis and carefully selecting reaction conditions, researchers can predictably synthesize unsymmetrically di-substituted furans, providing a reliable pathway to novel chemical entities for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 2,5-dibromofuran-3-carboxylate in Agrochemical Research
Introduction: The Furan Scaffold as a Privileged Structure in Agrochemical Discovery
The furan ring is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal and agrochemical research.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical interactions make it a valuable building block for the synthesis of bioactive molecules.[4] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] In the context of agriculture, compounds incorporating the furan moiety have shown promise as herbicides, insecticides, and fungicides.[5][6][7] The introduction of halogen atoms, such as bromine, into the furan ring can further modulate the biological activity and physicochemical properties of these compounds, often enhancing their efficacy.[8][9][10][11]
Methyl 2,5-dibromofuran-3-carboxylate is a polysubstituted furan derivative that presents an intriguing starting point for agrochemical discovery. The presence of two bromine atoms at the 2 and 5 positions offers reactive handles for further chemical modification through cross-coupling reactions, while the methyl carboxylate group at the 3-position can be readily transformed into a variety of functional groups, such as amides or hydrazones. This structural versatility allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and identify novel agrochemical candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. We will delve into its potential as a precursor for novel pesticides and outline detailed protocols for its derivatization and subsequent biological screening.
Chemical Properties and Synthetic Potential
This compound (CAS 1150271-26-3) possesses the molecular formula C₆H₄Br₂O₃ and a molecular weight of 283.9 g/mol .[12] The dibrominated furan core is the key to its synthetic utility. The bromine atoms can be selectively displaced or utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a wide range of substituents.[8][9][10][13] This allows for the systematic exploration of the chemical space around the furan core to optimize biological activity.
The methyl ester at the 3-position provides another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups known to be important for the biological activity of many pesticides.
Below is a conceptual workflow for the derivatization of this compound to generate a library of candidate agrochemicals.
Caption: Conceptual workflow for the derivatization of this compound.
Potential Agrochemical Applications and Screening Protocols
Based on the known biological activities of structurally related furan derivatives, this compound and its derivatives are promising candidates for evaluation as fungicides, insecticides, and herbicides.
Fungicidal Activity
Furan-3-carboxylate derivatives have been investigated as potential fungicides, with some showing significant inhibitory effects against prevalent plant pathogens.[5] A plausible mechanism of action for some fungicidal furan derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5][14]
Objective: To assess the in vitro antifungal activity of this compound derivatives against a panel of common plant pathogenic fungi.
Materials:
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum).
-
Potato Dextrose Agar (PDA) medium.
-
Sterile petri dishes (90 mm).
-
Micropipettes and sterile tips.
-
Incubator.
-
Commercial fungicide (e.g., Boscalid) as a positive control.
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Compound Incorporation: Add the test compounds and the positive control to the molten PDA to achieve a final desired concentration (e.g., 50 µg/mL). Also, prepare a solvent control plate containing only the solvent used to dissolve the compounds.
-
Plating: Pour the PDA medium containing the test compounds into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Dose-Response Analysis: For promising compounds, perform a dose-response study with a range of concentrations to determine the EC₅₀ (half-maximal effective concentration) value.
Caption: Workflow for the in vitro antifungal screening assay.
Insecticidal Activity
The furan ring is a critical pharmacophore for the insecticidal activity of many natural products, such as limonoids.[8][9][10][13] Bromination of the furan ring has been shown to enhance insecticidal potency in some cases.[8][9]
Objective: To evaluate the insecticidal activity of this compound derivatives against a model insect pest, such as the larvae of Mythimna separata (armyworm) or Spodoptera littoralis (cotton leafworm).
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone).
-
Third-instar larvae of the target insect pest.
-
Artificial diet or host plant leaves.
-
Petri dishes or multi-well plates.
-
Micropipettes.
-
Ventilated rearing chamber.
-
Commercial insecticide (e.g., Toosendanin) as a positive control.
Procedure:
-
Diet/Leaf Preparation: Prepare artificial diet and pour into petri dishes or the wells of a multi-well plate. Alternatively, use fresh host plant leaves cut into uniform discs.
-
Compound Application: Apply a specific volume (e.g., 1 µL) of the test compound solution at a known concentration onto the surface of the diet or leaf disc. Allow the solvent to evaporate completely. Prepare a solvent-only control.
-
Larval Introduction: Place one third-instar larva into each petri dish or well.
-
Incubation: Maintain the larvae in a ventilated rearing chamber at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70%), and photoperiod (e.g., 14:10 L:D).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.
-
Dose-Response Analysis: For active compounds, conduct a dose-response experiment with a range of concentrations to determine the LD₅₀ (median lethal dose).
| Compound | Concentration (µ g/larva ) | Mortality at 72h (%) |
| Control (Solvent) | 0 | 5 |
| Positive Control | 10 | 95 |
| Test Compound 1 | 10 | 75 |
| Test Compound 2 | 10 | 40 |
| Test Compound 3 | 10 | 88 |
| Table 1: Example data from a preliminary insecticidal screening. |
Herbicidal Activity
Furan-containing chalcone derivatives have demonstrated herbicidal activities, indicating the potential of the furan scaffold in the development of new herbicides.[6]
Objective: To assess the pre-emergence herbicidal activity of this compound derivatives on the germination and early growth of model weed species.
Materials:
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Pots or trays filled with a sterile soil mix.
-
Spraying equipment for uniform application of test solutions.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Commercial herbicide as a positive control.
Procedure:
-
Sowing: Sow a known number of seeds of each weed species at a uniform depth in the soil-filled pots or trays.
-
Treatment Application: Prepare aqueous solutions or suspensions of the test compounds at various concentrations. Immediately after sowing, apply the treatments uniformly to the soil surface using a sprayer. An untreated control should also be included.
-
Incubation: Place the pots or trays in a greenhouse under optimal conditions for weed germination and growth.
-
Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percentage of germination inhibition and the average phytotoxicity rating for each treatment.
-
Dose-Response Analysis: For active compounds, conduct further experiments to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).
Structure-Activity Relationship (SAR) Insights
A systematic approach to the derivatization of this compound will be crucial for elucidating the structure-activity relationships. Key structural modifications to explore include:
-
Substitution at the 2- and 5-positions: Introducing a variety of aryl, heteroaryl, and alkyl groups via cross-coupling reactions will allow for the investigation of the impact of steric and electronic properties at these positions on biological activity.
-
Modification of the 3-carboxylate group: Conversion of the methyl ester to amides, hydrazides, or other functional groups can significantly influence the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.
By systematically synthesizing and screening a library of derivatives, researchers can identify the key structural features required for potent and selective agrochemical activity.
Conclusion
This compound represents a promising and versatile starting material for the discovery of novel agrochemicals. Its dibrominated furan core and modifiable carboxylate group provide ample opportunities for the synthesis of diverse compound libraries. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these derivatives for fungicidal, insecticidal, and herbicidal activities. A thorough investigation of the structure-activity relationships of this compound class has the potential to yield new and effective solutions for crop protection.
References
- 1. ijabbr.com [ijabbr.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2,5-dibromofuran-3-carboxylate
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 2,5-dibromofuran-3-carboxylate. This versatile building block, featuring two reactive bromine atoms at the electronically activated α-positions of the furan ring, is a valuable scaffold for the synthesis of complex, polysubstituted heterocyclic compounds.[1][2][3] This document moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Negishi couplings, and an analysis of the critical factor of regioselectivity. The protocols are designed as self-validating systems, with explanations for each experimental choice, empowering scientists to adapt and troubleshoot these powerful synthetic transformations.
Introduction: The Strategic Value of the Furan Scaffold
The furan ring is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2][3] Its ability to act as a bioisostere for phenyl rings, while offering distinct steric and electronic properties, makes it a cornerstone in modern drug discovery.[2][3] The functionalization of the furan core is therefore a critical endeavor. This compound (CAS 1150271-26-3) is a particularly strategic starting material.[4] The two bromine atoms at the C2 and C5 positions are primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[5][6][7] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[7][8]
The presence of the methyl ester at the C3 position introduces an electronic and steric bias, which is key to controlling the regioselectivity of sequential coupling reactions—a central theme of this guide.
The Catalytic Heart: The Palladium Cross-Coupling Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6]
The three key elementary steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the organohalide (our dibromofuran), inserting itself into the carbon-halogen bond. This oxidizes the metal to a Pd(II) species.[5][6][7]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organozinc, or organocopper/alkyne species) is transferred to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6][7]
Figure 1: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Regioselectivity: The C5 vs. C2 Position
For a symmetrically substituted substrate like 2,5-dibromofuran, the initial mono-coupling can occur at either the C2 or C5 position. However, in this compound, the symmetry is broken by the C3 ester group. Based on extensive studies of analogous 2,5-dibromo-3-alkylthiophene systems, the first cross-coupling reaction is expected to occur preferentially at the C5 position .[1][9]
Causality: The primary driver for this selectivity is steric hindrance . The methyl ester group at C3 partially blocks the approach of the bulky palladium catalyst to the adjacent C2-bromo position. The C5 position, being more sterically accessible, reacts faster. This principle allows for the rational synthesis of unsymmetrically disubstituted furans by performing a sequential coupling strategy.
Figure 2: Logical workflow for selective mono- vs. di-functionalization.
Application Protocols
The following protocols are based on established methodologies for structurally similar heterocyclic systems and represent robust starting points for optimization.[1][9][10] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Furans
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[10]
Protocol 1: Selective Mono-Arylation at C5
-
Objective: To synthesize Methyl 2-bromo-5-(aryl)-furan-3-carboxylate.
-
Rationale: By using a slight excess of the dibromofuran relative to the boronic acid, we favor the formation of the mono-coupled product. The reaction conditions are adapted from successful protocols for 2,5-dibromo-3-alkylthiophenes.[1][9]
| Reagent/Component | Amount (equivalents) | Purpose |
| This compound | 1.2 | Starting Material |
| Arylboronic Acid | 1.0 | Coupling Partner |
| Pd(PPh₃)₄ | 0.04 (4 mol%) | Palladium(0) Catalyst |
| K₃PO₄ (Potassium Phosphate) | 2.0 | Base |
| 1,4-Dioxane / H₂O (4:1) | - | Solvent System |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv), the desired arylboronic acid (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the boronic acid.
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.04 equiv) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Arylation
-
Objective: To synthesize Methyl 2,5-diaryl-furan-3-carboxylate.
-
Rationale: Using an excess of the boronic acid coupling partner will drive the reaction to completion, functionalizing both the C5 and C2 positions.[10]
| Reagent/Component | Amount (equivalents) | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 2.5 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | Palladium(0) Catalyst |
| K₃PO₄ (Potassium Phosphate) | 3.5 | Base |
| 1,4-Dioxane / H₂O (4:1) | - | Solvent System |
Methodology: Follow the procedure outlined in Protocol 1, adjusting the stoichiometry as indicated in the table. Reaction times may need to be extended (18-24 hours) to ensure complete conversion.
Sonogashira Coupling: Synthesis of Alkynyl-Furans
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing conjugated systems.[11][12] The reaction typically requires a copper(I) co-catalyst.[12]
Protocol 3: Selective Mono-Alkynylation at C5
-
Objective: To synthesize Methyl 2-bromo-5-(alkynyl)-furan-3-carboxylate.
-
Rationale: This protocol employs the classic Pd/Cu co-catalyst system. Careful control of stoichiometry is crucial to prevent the formation of the di-alkynylated product and alkyne homocoupling (Glaser coupling).
| Reagent/Component | Amount (equivalents) | Purpose |
| This compound | 1.2 | Starting Material |
| Terminal Alkyne | 1.0 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Palladium(II) Pre-catalyst |
| CuI (Copper(I) Iodide) | 0.05 (5 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base and Solvent |
| THF (optional) | - | Co-solvent for solubility |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous triethylamine via syringe, followed by THF if needed to ensure solubility.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne (1.0 equiv) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature to 40 °C for 8-12 hours. The reaction is often gentle.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling: Synthesis of Alkyl- and Aryl-Furans
The Negishi coupling utilizes highly reactive organozinc reagents, which allows for a broad substrate scope, including the formation of C(sp²)-C(sp³) bonds, and often proceeds under very mild conditions.[6]
Protocol 4: Selective Mono-Functionalization at C5
-
Objective: To synthesize Methyl 2-bromo-5-(alkyl/aryl)-furan-3-carboxylate.
-
Rationale: This protocol involves the in situ formation of the organozinc reagent followed by the palladium-catalyzed coupling. Organozinc reagents are moisture-sensitive, demanding rigorous anhydrous techniques.
| Reagent/Component | Amount (equivalents) | Purpose |
| Part A: Organozinc Formation | ||
| Alkyl/Aryl Halide (R-X) | 1.1 | Precursor |
| Activated Zinc Dust | 1.5 | Metal for Transmetalation |
| Anhydrous THF | - | Solvent |
| Part B: Cross-Coupling | ||
| This compound | 1.0 | Starting Material |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Palladium(0) Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand |
| Organozinc Solution (from Part A) | ~1.1 | Coupling Partner |
Step-by-Step Methodology:
-
Part A (Organozinc Preparation): To a flame-dried flask under argon, add activated zinc dust (1.5 equiv). Add a solution of the alkyl or aryl halide (1.1 equiv) in anhydrous THF. Stir vigorously at room temperature (or with gentle heating) for 2-4 hours to form the organozinc reagent slurry.
-
Part B (Cross-Coupling): In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv). Evacuate and backfill with argon.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Using a cannula, slowly transfer the prepared organozinc slurry from Part A into the flask containing the substrate and catalyst.
-
Heat the reaction mixture to 50-65 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS analysis of quenched aliquots.
-
Upon completion, cool the reaction to 0 °C and carefully quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
Summary and Outlook
This compound is a high-potential building block for constructing diverse molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Negishi—provide reliable and versatile pathways for its functionalization. The key to unlocking its full synthetic potential lies in understanding and controlling the inherent regioselectivity, which favors initial substitution at the sterically more accessible C5 position. The provided protocols, grounded in successful applications with analogous heterocyclic systems, offer a robust foundation for researchers to build upon, enabling the rapid and efficient synthesis of novel furan-containing compounds for applications in drug discovery, materials science, and beyond.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-Dibromofuran [ch.ic.ac.uk]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2,5-dibromofuran-3-carboxylate
Introduction
Methyl 2,5-dibromofuran-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two bromine atoms at the reactive α-positions (2 and 5) of the furan ring, coupled with a carboxylate group at the β-position (3), offers a versatile scaffold for further chemical elaboration. The bromine atoms can be readily displaced or utilized in cross-coupling reactions, while the ester functionality provides a handle for amide bond formation or reduction. This application note provides a detailed, scalable protocol for the synthesis of this compound, grounded in established principles of heterocyclic chemistry. The protocol is designed for researchers in academic and industrial settings, with a focus on safety, efficiency, and reproducibility.
Scientific Principles and Mechanistic Rationale
The synthesis of this compound is achieved through the electrophilic aromatic substitution of the starting material, Methyl furan-3-carboxylate. The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The oxygen atom in the ring donates electron density, activating the ring towards substitution, particularly at the α-positions (2 and 5), which are electronically favored.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized, creating a δ+ charge on one bromine atom, which acts as the electrophile.
-
Nucleophilic Attack: The electron-rich furan ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack preferentially occurs at the 2-position due to the higher electron density and greater stability of the resulting intermediate.
-
Deprotonation: A base (in this case, likely the solvent or the bromide ion) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the monobrominated product, Methyl 2-bromofuran-3-carboxylate.
-
Second Bromination: The presence of one bromine atom on the ring has a deactivating effect, but the furan ring remains sufficiently activated for a second bromination to occur at the remaining α-position (5), leading to the desired this compound.
The choice of bromine as the brominating agent is based on its reactivity and commercial availability. While other brominating agents like N-bromosuccinimide (NBS) can be used, molecular bromine is often employed for the exhaustive bromination of activated aromatic systems.[1]
Experimental Workflow
The overall process for the scale-up synthesis of this compound is depicted in the following workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,5-dibromofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2,5-dibromofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the primary synthetic route for this compound?
The most direct and common method is the electrophilic bromination of Methyl furan-3-carboxylate. This reaction involves treating the starting ester with a brominating agent, typically molecular bromine (Br₂), to substitute the hydrogen atoms at the 2- and 5-positions of the furan ring.
Q2: Can you explain the reaction mechanism and why the 2- and 5-positions are preferentially brominated?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The furan ring is an electron-rich heterocycle, making it more reactive than benzene.[1] The oxygen atom's lone pairs donate electron density into the ring, significantly activating the α-positions (C2 and C5) towards electrophilic attack. The C3-carboxylate group is an electron-withdrawing group, which deactivates the ring, but the activating effect of the ring oxygen is dominant and still directs substitution to the C2 and C5 positions. Furan's high reactivity means the reaction can be vigorous, often leading to polyhalogenated products if not carefully controlled.[2]
Q3: Why does my reaction mixture sometimes turn dark or form a tar-like polymer?
Furan and its derivatives are notoriously sensitive to acidic conditions.[3] The electrophilic bromination reaction generates hydrogen bromide (HBr) as a byproduct. This HBr can act as a strong acid catalyst, protonating the furan ring and initiating polymerization or ring-opening reactions, which results in the formation of dark, insoluble, tar-like substances.[2][3] This is one of the most common challenges in furan chemistry.
Q4: What are the critical safety precautions when working with bromine (Br₂)?
Bromine is a highly toxic, corrosive, and volatile substance. All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), readily available to neutralize spills and clean equipment.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My reaction yield is consistently low or I'm recovering mostly starting material.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Insufficient Bromine | The stoichiometry is critical. To achieve disubstitution, at least two equivalents of bromine are required. Ensure your bromine solution's concentration is accurate or that the neat bromine is measured precisely. Consider using a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. |
| Reaction Temperature Too Low | While low temperatures are necessary to control the initial exothermic reaction, if the temperature is maintained too low for the entire duration, the reaction rate may be too slow to go to completion. After the initial addition of bromine at a low temperature (e.g., 0 °C), allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[4] |
| Inadequate Reaction Time | Electrophilic substitution on a deactivated ring (due to the C3-ester) can be slower than on unsubstituted furan. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. Compare the crude reaction mixture against the starting material spot/peak. The reaction is complete when the starting material is no longer visible.[5] |
| Moisture Contamination | Water can react with bromine and interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: My TLC plate shows multiple products, and separation is difficult.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Reaction | If the reaction is stopped prematurely, you will have a mixture of starting material, the mono-brominated intermediate (Methyl 2-bromofuran-3-carboxylate), and the desired di-brominated product. These compounds may have similar polarities, making separation challenging. Solution: Ensure the reaction goes to completion by increasing the reaction time or using a slight excess of bromine, as monitored by TLC.[5] |
| Over-bromination | Using a large excess of bromine or running the reaction at elevated temperatures can potentially lead to the formation of tri-brominated byproducts. Solution: Carefully control the stoichiometry of bromine. Add the bromine dropwise at low temperature to prevent localized areas of high concentration.[6] |
| Degradation/Polymerization | As discussed in the FAQs, acid-catalyzed degradation can lead to a smear or baseline spots on the TLC plate.[3] Solution: Maintain low temperatures, use a non-polar solvent (e.g., dichloromethane, chloroform) to reduce the solubility of the HBr byproduct, and perform an aqueous workup promptly after the reaction is complete to neutralize the acid. |
Problem 3: The final product is an oil or solid that is difficult to purify.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Residual Impurities | The crude product may contain non-volatile side products or polymeric material that inhibits crystallization and complicates purification. |
| Ineffective Purification | The choice of purification method is key. For this compound, flash column chromatography on silica gel is the most effective method.[4] Suggested Protocol: Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The desired product is moderately polar and should elute after non-polar impurities but before highly polar ones. Collect fractions and analyze them by TLC to isolate the pure product. |
Visualized Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
Disclaimer: This is a generalized protocol based on established chemical principles for furan bromination. It should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
Methyl furan-3-carboxylate
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl furan-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (2.1 eq) in a minimal amount of anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition. The solution will typically change from colorless to reddish-brown.
-
Reaction Progression: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ solution until the reddish-brown color of excess bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize HBr) and brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound. Characterize the final product by NMR and MS to confirm its identity and purity.
Troubleshooting Decision Tree
If you encounter issues, use the following logical diagram to guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
Common side reactions in the synthesis of "Methyl 2,5-dibromofuran-3-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 2,5-dibromofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated furan derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry and extensive experience in synthetic route optimization. Our goal is to help you navigate the common challenges associated with the bromination of furan rings, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method for the synthesis of this compound is the electrophilic bromination of Methyl furan-3-carboxylate. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The furan ring is highly activated towards electrophilic substitution, and the reaction proceeds readily, though it requires careful control to achieve the desired dibromination pattern.
Q2: Why is the furan ring prone to side reactions during bromination?
A2: The furan ring is an electron-rich aromatic system, which makes it highly reactive towards electrophiles. This high reactivity can also be a drawback, as it can lead to multiple brominations (polybromination) if the reaction conditions are not carefully controlled.[1][2] Furthermore, furans are sensitive to strong acids, which can be generated as a byproduct during bromination with Br₂, potentially leading to ring-opening or polymerization.[3]
Q3: What are the primary safety precautions I should take when working with brominating agents?
A3: Brominating agents like elemental bromine and N-Bromosuccinimide are hazardous and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic upon inhalation. NBS is a lachrymator and an irritant. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.
Q4: How can I monitor the progress of the bromination reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, will allow you to visualize the consumption of the starting material (Methyl furan-3-carboxylate) and the formation of the product. It is also advisable to run co-spots of the starting material and the reaction mixture to accurately track the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the formation of byproducts.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: I am not observing any product formation, or the yield is very low. What could be the cause?
A: Several factors could contribute to a low or negligible yield. Let's break down the possibilities:
-
Inactive Brominating Agent: N-Bromosuccinimide can degrade over time, especially if not stored properly. It is crucial to use a fresh or recently purified batch of NBS. If using elemental bromine, ensure it has not been contaminated.
-
Insufficient Reaction Time or Temperature: While the bromination of furan is generally fast, the reaction may require sufficient time to go to completion. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically run at or below room temperature to control selectivity.
-
Inappropriate Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used for brominations with NBS. Using a protic solvent like an alcohol can lead to unwanted side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NBS or recrystallize the existing stock.
-
Optimize Reaction Time: Monitor the reaction every 30 minutes by TLC to determine the optimal reaction duration.
-
Solvent Selection: Ensure you are using a dry, aprotic solvent appropriate for bromination reactions.
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Q: My TLC plate shows multiple spots close to the desired product spot. How can I identify and minimize these byproducts?
A: The presence of multiple spots is a common issue in furan bromination and usually indicates the formation of polybrominated byproducts or isomers.
-
Over-bromination: The high reactivity of the furan ring can lead to the formation of tri- and even tetra-brominated furans. This is more likely to occur if an excess of the brominating agent is used or if the reaction is left for too long.
-
Incomplete Bromination: If the reaction is not allowed to proceed to completion, you may have a mixture of the starting material, the mono-brominated intermediate (Methyl 2-bromofuran-3-carboxylate), and the desired di-brominated product.
-
Isomer Formation: While the 2 and 5 positions of the furan ring are the most activated, some bromination at the 4-position might occur, leading to isomeric products.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. For dibromination, slightly more than two equivalents of NBS are typically used. A staged addition of the brominating agent can also improve selectivity.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity towards the desired dibrominated product.
-
Purification Strategy: If a mixture of products is obtained, purification by column chromatography is usually necessary. A long column with a shallow solvent gradient can help to separate closely related compounds.[4]
Issue 3: Product Decomposition During Workup or Purification
Q: I observe a dark-colored, insoluble material forming in my reaction mixture, or my product seems to decompose on the silica gel column. What is happening?
A: Furan derivatives are known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening.
-
Acid-Catalyzed Decomposition: Bromination with elemental bromine generates HBr as a byproduct, which can catalyze the degradation of the furan ring. Even with NBS, trace amounts of acid can be present or generated.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds during column chromatography.
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, a mild aqueous workup with a solution of sodium bicarbonate or sodium thiosulfate can neutralize any generated acid and quench any remaining bromine.
-
Neutralize Silica Gel: Before performing column chromatography, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Alternative Purification: If the product is still unstable on silica gel, consider other purification methods such as recrystallization or preparative HPLC.
Data Summary and Reaction Scheme
| Parameter | Recommendation | Rationale |
| Starting Material | Methyl furan-3-carboxylate | Commercially available and suitable for electrophilic substitution. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and easier to handle than Br₂, reduces HBr formation.[1][2] |
| Stoichiometry | 2.1 - 2.2 equivalents of NBS | A slight excess ensures complete dibromination. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively dissolves both reactant and reagent. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor selectivity and minimize side reactions. |
| Reaction Monitoring | TLC (e.g., 10% Ethyl Acetate in Hexane) | Allows for tracking of starting material consumption and product formation. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes any acidic byproducts, preventing product degradation. |
| Purification | Flash Column Chromatography | Effective for separating the desired product from byproducts.[4] |
Potential Byproducts:
-
Methyl 2-bromofuran-3-carboxylate: Result of incomplete bromination.
-
Methyl 5-bromofuran-3-carboxylate: Another possible mono-brominated intermediate.
-
Methyl 2,4,5-tribromofuran-3-carboxylate: Result of over-bromination.
-
Polymeric materials: Formed due to acid-catalyzed degradation of the furan ring.[3]
Visualizing the Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol should be adapted and optimized based on your specific laboratory conditions and analytical observations.
Materials:
-
Methyl furan-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl furan-3-carboxylate (1.0 eq). Dissolve the starting material in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution over 30 minutes. Ensure the temperature remains at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system of ethyl acetate in hexane to afford this compound as the final product.
References
Technical Support Center: Purification of Methyl 2,5-dibromofuran-3-carboxylate
Welcome to the technical support center for the purification of Methyl 2,5-dibromofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-proven insights to ensure you achieve the highest possible purity for your compound.
Introduction: The Challenge of Purifying a Dibrominated Furan
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, can present several challenges. The electron-rich furan ring, further activated by the ester group, is susceptible to various side reactions during bromination, leading to a mixture of products. Furthermore, the stability of the brominated furan ring can be a concern under certain purification conditions. This guide will walk you through common issues and their resolutions, empowering you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Work-up and Initial Purification
Q1: My reaction mixture has a persistent yellow or orange color after the bromination reaction. How do I remove the excess bromine?
A1: The residual color is due to unreacted elemental bromine (Br₂). It is crucial to quench this excess bromine before proceeding with extraction and purification.
-
Recommended Quenching Agents:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): A 10% w/v solution is commonly used. Add it portion-wise with vigorous stirring until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.[1][2][3][4]
-
Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are also effective and are less likely to form elemental sulfur as a byproduct in acidic conditions.[1]
-
-
Troubleshooting:
-
Persistent Color: If the color remains, you may have added an insufficient amount of the quenching agent. Continue to add more until the color is discharged.[1][2] Ensure vigorous stirring to maximize contact between the aqueous and organic phases.[1][2]
-
Precipitate Formation (Sulfur): If you are using sodium thiosulfate and your reaction mixture is acidic, it can decompose to form a fine white or yellow precipitate of elemental sulfur.[1][2] To avoid this, you can neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate.[2] If sulfur has already formed, it can often be removed by filtration through a pad of celite.[2]
-
Q2: I've quenched the reaction, but I'm having trouble with the extraction. What are some common issues?
A2: Extraction issues can arise from several factors, including emulsion formation and incorrect pH.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if acidic or basic solutions are present.
-
Solution: To break an emulsion, you can add brine (saturated aqueous NaCl), which increases the ionic strength of the aqueous layer. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[2] In persistent cases, filtering the emulsified layer through a pad of Celite may be effective.[2]
-
-
Potential for Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to perform the work-up at room temperature or below and to avoid prolonged exposure to strong acids or bases.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating this compound from starting materials and byproducts. However, several challenges can arise.
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system (too polar or too non-polar). | Systematically vary the polarity of your eluent. A good starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for your target compound. |
| Co-elution of Impurities with the Product | Impurities have similar polarity to the product. This is common with mono-brominated or tri-brominated furan byproducts. | * Optimize the Eluent: Try a different solvent system. Sometimes switching one of the solvents (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity. * Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds. * Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values. |
| Streaking of Spots on TLC and Column | The sample is overloaded, or the compound is interacting strongly with the silica gel. Halogenated compounds can sometimes exhibit this behavior. | * Dilute the Sample: Ensure the sample is sufficiently dilute before spotting on the TLC plate or loading onto the column. * Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in better band resolution.[5] |
| Product Decomposition on the Column | Furan rings can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or polymerization.[6] | * Deactivate the Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.[7] * Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6][7] * Run the Column Quickly: Do not let the column run dry and try to complete the purification in a timely manner to minimize contact time with the stationary phase. |
| Difficulty Visualizing Spots on TLC | Halogenated compounds may not be strongly UV-active, or they may not stain well with common visualization agents. | * UV Visualization: Use a TLC plate with a fluorescent indicator (F₂₅₄) and view under a UV lamp. Many aromatic compounds will appear as dark spots.[8][9] * Staining: * Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.[10] * Silver Nitrate Stain: A specific stain for halogenated hydrocarbons. After dipping or spraying, the plate is irradiated with UV light, and the halogenated compounds appear as dark spots.[11] |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent and often preferred method for purifying solid compounds like this compound, especially on a larger scale.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | Select a more suitable solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12] For esters, solvents like ethanol, acetone, or mixtures such as hexanes/ethyl acetate can be effective.[13][14][15] |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | * Lower the Temperature: Ensure the solution cools slowly. Rapid cooling can promote oiling out. * Use a Lower Boiling Point Solvent: If the compound's melting point is low, choose a solvent with a lower boiling point. * Add a Small Amount of a "Poorer" Solvent: If using a solvent pair, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent to the hot solution until it becomes slightly turbid, then add a drop of the "good" solvent to redissolve and allow to cool slowly.[12] |
| No Crystals Form Upon Cooling | The solution is not saturated enough (too much solvent was used), or crystallization is slow to initiate. | * Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[16] * Induce Crystallization: * Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The small glass particles can act as nucleation sites. * Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization. * Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[12][16] |
| Colored Impurities in the Crystals | Colored impurities are co-crystallizing with the product. | * Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly as it can also adsorb some of your product.[6] Filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool. |
Recommended Recrystallization Solvents to Screen
-
Ethanol
-
Methanol
-
Isopropanol
-
Hexanes/Ethyl Acetate mixture
-
Hexanes/Dichloromethane mixture
-
Toluene
Final Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.[6]
By systematically addressing the challenges outlined in this guide, you will be well-equipped to successfully purify this compound and proceed with confidence in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Workup [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. theory.labster.com [theory.labster.com]
- 10. TLC stains [reachdevices.com]
- 11. epfl.ch [epfl.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Preventing decarboxylation of furan-3-carboxylic acid esters
Technical Support Center: Furan-3-Carboxylic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-3-carboxylic acid esters. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered during the synthesis, purification, and handling of these valuable compounds: unwanted decarboxylation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Troubleshooting Guide & FAQs: Preventing Decarboxylation
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Understanding the Instability
Question: Why is my furan-3-carboxylic acid ester undergoing decarboxylation? I thought esters were generally stable.
Answer: While esters are typically robust, the stability of a furan-3-carboxylic acid ester is intrinsically linked to the electronic nature of the furan ring itself. Unlike simple alkyl or aryl esters, the furan ring system is susceptible to degradation under certain conditions, and the carboxylic ester at the 3-position is surprisingly labile.
The primary driver for this unwanted reaction is thermal stress . Studies on the related 2-furoic acid have shown that thermal decarboxylation can be initiated at temperatures as low as 140-160 °C, leading to the formation of furan and CO2.[1][2] This process is often exacerbated by the presence of acid or base catalysts, which can facilitate the reaction even at lower temperatures.
The mechanism, while not as straightforward as the classic β-keto acid decarboxylation, is believed to involve the destabilization of the bond between the furan ring and the carboxyl group upon heating. The furan ring's aromaticity can be compromised, creating a pathway for the elimination of carbon dioxide.
Question: What specific experimental factors increase the risk of decarboxylation?
Answer: Several factors can independently or synergistically promote decarboxylation. Awareness of these is the first step in prevention.
-
High Temperatures: This is the most significant factor. Any step in your workflow that involves heating above ~120 °C should be considered high-risk. This includes the reaction itself, solvent removal via rotary evaporation (especially from high-boiling solvents), and purification by distillation.[2]
-
Strongly Acidic or Basic Conditions:
-
Acid: Strong acids (e.g., H2SO4, TfOH) can protonate the furan ring's oxygen or the ester's carbonyl group, weakening the C-C bond to the carboxyl group and facilitating its departure as CO2.[3]
-
Base: Strong bases (e.g., NaOH, KOH) can lead to saponification, forming the furoate salt. While the salt itself might be stable at room temperature, subsequent acidic workup at elevated temperatures to regenerate the carboxylic acid (or direct heating of the salt) can trigger decarboxylation.
-
-
Presence of Certain Metal Catalysts: While many catalytic systems are benign, some Lewis or Brønsted acidic metal catalysts used in subsequent reactions can lower the activation energy for decarboxylation, especially at elevated temperatures.
-
Substituents on the Furan Ring: The electronic properties of other groups on the furan ring can influence stability. Electron-withdrawing groups can destabilize the ring and may increase the propensity for decarboxylation, whereas electron-donating groups may have a stabilizing effect.[4][5]
Part 2: Proactive Prevention Strategies & Protocols
Question: How can I modify my reaction conditions to avoid decarboxylation during synthesis?
Answer: The core principle is to employ the mildest conditions possible that still afford a reasonable reaction rate.
| Parameter | Standard (High-Risk) Condition | Recommended (Low-Risk) Condition | Rationale |
| Temperature | Refluxing in high-boiling solvents (e.g., Toluene, DMF >120°C) | 0°C to 65°C | Minimizes thermal energy input, staying below the typical threshold for thermal decarboxylation.[1][2] |
| Catalyst | Strong mineral acids (H2SO4, HCl) | Mild acids (e.g., p-TsOH in catalytic amounts), DCC/DMAP coupling reagents, or enzyme catalysts. | Avoids harsh protonation that can weaken the crucial C-C bond. Enzymatic methods offer exceptional mildness.[6] |
| Base | Strong aqueous bases (NaOH, KOH) | Organic bases (Triethylamine, DIPEA), or inorganic bases like K2CO3. | Minimizes side reactions and provides controlled basicity without introducing excess water, which can be problematic in workups. |
| Solvent | High-boiling point solvents (DMF, DMSO) | Low-boiling point solvents (DCM, THF, Ethyl Acetate) | Facilitates easy removal under reduced pressure without requiring high heat. |
Question: My target molecule contains a furan-3-carboxylic acid ester, and I need to perform a reaction on another part of the molecule. What precautions should I take?
Answer: This is a common scenario in multi-step drug development. The furan ester is an "innocent bystander" that must survive reactions happening elsewhere.
-
Screen for Thermal Stability: Before committing to a large-scale reaction, perform a small-scale thermal stability test. Dissolve your substrate in the proposed reaction solvent, heat it to the target temperature for the planned reaction duration, and analyze the outcome by LC-MS or NMR to check for the appearance of the decarboxylated byproduct.
-
Avoid High-Temperature Reactions: If a reaction requires heat (e.g., Suzuki couplings, Heck reactions), investigate lower-temperature catalyst systems. Many modern palladium catalysts and ligands are highly active at or near room temperature.
-
Protecting Group Strategy: If the carboxylic acid functionality itself is interfering with a planned reaction (e.g., reacting with an organometallic reagent), it must be protected as an ester.[7][8] If the ester moiety is still too reactive or sensitive to subsequent conditions, consider converting the parent acid to a more robust amide, which is significantly less prone to decarboxylation, and then hydrolyzing it back to the acid at the end of the synthesis.
Part 3: Purification and Analysis
Question: I suspect decarboxylation occurred. How can I confirm it, and how should I purify my product to prevent it from happening further?
Answer: Confirmation is best achieved using analytical techniques, and purification requires gentle methods.
-
Analysis:
-
NMR Spectroscopy: Look for the disappearance of the ester's alkyl protons and the appearance of a new proton signal on the furan ring at the 3-position.
-
Mass Spectrometry (MS): Monitor for a mass loss corresponding to the ester group (-COOR) and the gain of one proton. For a methyl ester, this would be a net loss of 58 Da (CH3O2C - H).
-
LC-MS: This is ideal for tracking the formation of the more nonpolar, decarboxylated byproduct during a reaction time-course study.
-
-
Purification:
-
Avoid Distillation: Standard distillation is often too harsh. If you must distill, use high-vacuum distillation (short path, Kugelrohr) to keep the boiling temperature as low as possible.[9]
-
Chromatography: Flash column chromatography on silica gel is the preferred method. It is performed at room temperature and effectively separates the desired ester from the less polar decarboxylated impurity.
-
Solvent Removal: When using a rotary evaporator, use a moderate water bath temperature (<40 °C) and efficient vacuum to remove solvents. Do not leave the dried product on the evaporator under heat and vacuum for extended periods.
-
Protocol Example: Mild Esterification of Furan-3-Carboxylic Acid
This protocol is adapted from established methods and optimized to minimize the risk of decarboxylation.
Objective: To synthesize methyl furan-3-carboxylate from furan-3-carboxylic acid using mild conditions.
Materials:
-
Furan-3-carboxylic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve furan-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add DMAP (0.1 eq) and anhydrous methanol (1.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Filtration: Once the reaction is complete, filter off the DCU precipitate through a Celite pad, washing the solid with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 35 °C.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure methyl furan-3-carboxylate.[10][11]
Rationale for Choices:
-
DCC/DMAP Coupling: This is a very mild and efficient esterification method that proceeds at room temperature or below, completely avoiding thermal stress.
-
Anhydrous Conditions: Prevents unwanted side reactions and ensures the efficiency of the coupling reagents.
-
Low-Temperature Workup/Concentration: Protects the final product from degradation during isolation.
By understanding the inherent instability of the furan-3-carboxylate system and proactively implementing mild experimental conditions, researchers can confidently prevent unwanted decarboxylation, ensuring the successful synthesis and application of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Substituent effects on the reversibility of furan-maleimide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Furancarboxylic acid, methyl ester [webbook.nist.gov]
Troubleshooting low yield in Suzuki coupling of dibromofurans
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki coupling of dibromofuran substrates. Furan scaffolds are prevalent in pharmaceuticals, but their dihalogenated variants can present unique and frustrating challenges in cross-coupling reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields, control selectivity, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving low to no yield. Where do I even begin to troubleshoot?
A1: Low conversion is a common yet multifaceted problem. The issue typically stems from one of four areas: catalyst inactivation, poor reagent quality, suboptimal reaction conditions, or inherent substrate reactivity. Before embarking on a comprehensive screen, it's crucial to diagnose the likely cause.
The first step is always to verify the integrity of your starting materials and the reaction setup itself.
-
Reagent Quality: Are your boronic acid/ester, base, and solvent fresh and pure? Boronic acids can degrade on storage, and solvents can accumulate peroxides (especially ethers like THF and dioxane) or water, which can interfere with the reaction.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Inefficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, which also promotes undesirable homocoupling of the boronic acid.[2][4] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5][6]
If these checks don't reveal an obvious issue, a systematic approach to troubleshooting is necessary. The following workflow provides a logical progression for identifying the root cause of low yield.
Caption: General troubleshooting workflow for low-yield Suzuki couplings.
Q2: I'm seeing a lot of symmetrical biaryl (R-R) product from my boronic acid. What causes this homocoupling and how can I stop it?
A2: Homocoupling is a classic Suzuki side reaction that consumes your boronic acid, reduces the yield of your desired product, and creates purification headaches.[2][3] It is primarily caused by two related mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][7]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[3][4]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly deoxygenated before use. Maintaining a strict inert atmosphere throughout the reaction is non-negotiable.[4]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs at the start of the reaction. Alternatively, using well-defined, air-stable Pd(II) precatalysts that rapidly and cleanly generate the active Pd(0) species can also be effective.[8]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q3: My main side product is a mono-brominated furan (dehalogenation). Why is this happening?
A3: Dehalogenation (or more accurately, proto-dehalogenation) is the replacement of a halogen atom with a hydrogen atom. This side reaction occurs within the catalytic cycle. After the initial oxidative addition of the dibromofuran to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex can react with a hydride source. Reductive elimination then releases the debrominated furan instead of the desired cross-coupled product.[8]
Potential hydride sources in a Suzuki reaction include:
-
Amine bases or impurities.
-
Alcohol solvents (especially at high temperatures).
-
Water, in some mechanisms.
Strategies to Minimize Dehalogenation:
-
Base Selection: If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: Avoid alcohol-based solvents if dehalogenation is a significant problem. Aprotic solvents like dioxane or toluene are generally preferred.[8][9]
-
Water Content: While some water is often necessary to solubilize inorganic bases, using an excessive amount can sometimes promote dehalogenation.[6] Try minimizing the amount of water in your solvent system (e.g., moving from a 4:1 to a 10:1 organic/water ratio).
Q4: I have successfully performed the first coupling on 2,4- or 2,5-dibromofuran, but the second coupling is not working. How can I drive the reaction to completion?
A4: This is a very common challenge. The electronic properties of the furan ring are altered after the first coupling. The introduction of an aryl group (typically electron-donating or withdrawing via resonance) deactivates the second C-Br bond towards oxidative addition, making the second coupling significantly more difficult.
Key Concepts of Furan Reactivity:
-
2,5-Dibromofuran: Both C2 and C5 positions are electronically equivalent and highly reactive (α-positions). After the first coupling, the remaining C-Br bond is deactivated.
-
2,4-Dibromofuran: The C2 position (α) is significantly more reactive than the C4 position (β).[10] Selective mono-coupling at the C2 position is often easily achieved. The subsequent coupling at the less reactive C4 position is the primary challenge.[10]
Strategies for Driving Double Coupling:
-
More Forcing Conditions: The simplest approach is to increase the reaction temperature (e.g., from 90 °C to 110 °C in dioxane) and extend the reaction time.[6]
-
Use a More Robust Catalyst System: The initial catalyst may have degraded. For the second, more demanding coupling, a highly active and thermally stable catalyst is required. Buchwald-type biarylphosphine ligands are excellent for this purpose.
-
Sequential One-Pot Protocol: A highly effective strategy is to perform the reaction sequentially in the same pot.[6]
-
Perform the first coupling under standard conditions until the mono-coupled product is formed (monitor by TLC/LCMS).
-
To the same flask, add a fresh portion of the palladium catalyst, ligand, and base, along with the second boronic acid.
-
Heat at a higher temperature to drive the second coupling to completion.
-
| Parameter | Recommendation for 2nd Coupling | Rationale |
| Catalyst/Ligand | Use a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos with a suitable Pd source (e.g., Pd(OAc)₂ or a precatalyst).[11] | These ligands promote the difficult oxidative addition step on the deactivated C-Br bond. |
| Base | Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[5][9] | Ensures efficient transmetalation, which can become rate-limiting in the second step. |
| Temperature | Increase temperature by 10-20 °C compared to the first coupling. | Provides the necessary activation energy for the slower second oxidative addition. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq) of the second boronic acid. | Helps to drive the reaction equilibrium towards the di-substituted product. |
Q5: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening?
A5: You are likely observing protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved, replacing it with a C-H bond.[8] This is especially problematic for electron-rich or certain heteroaryl boronic acids under the basic, aqueous conditions of the Suzuki reaction.[8][12]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA esters are significantly more stable to protodeboronation than their corresponding boronic acids.[8][13] They act as a "slow-release" source of the active boron species in the reaction.[12][14]
-
Use Potassium Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids. They hydrolyze slowly under basic conditions to release the boronic acid in situ, keeping its instantaneous concentration low and minimizing decomposition.[12][14] This is particularly effective for furylboron reagents.[12][14]
-
Minimize Water and Reaction Time: If you must use a boronic acid, use the minimum amount of water required for the base and run the reaction as concentrated as is feasible to maximize the rate of cross-coupling relative to decomposition.
Caption: The Suzuki catalytic cycle and common points of failure.
General Optimized Protocol for Double Suzuki Coupling of 2,5-Dibromofuran
This protocol provides a robust starting point and may require optimization for specific substrates.
Materials:
-
2,5-Dibromofuran (1.0 eq)
-
Arylboronic Acid (2.2 eq)
-
Pd(OAc)₂ (2-4 mol%)
-
SPhos (4-8 mol%)
-
K₃PO₄ (Potassium Phosphate), finely ground (4.0 eq)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add 2,5-dibromofuran, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the dibromofuran.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Furan Ring Instability During Functionalization
Welcome to the Technical Support Center for chemists and researchers navigating the complexities of furan chemistry. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during synthetic functionalization. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve common experimental challenges, ensuring the integrity of your research and development efforts.
The furan ring, a five-membered aromatic heterocycle, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and bio-based chemicals.[1] However, its relatively low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol) renders it susceptible to a variety of degradation pathways, including ring-opening, polymerization, and uncontrolled side reactions, especially under harsh conditions.[2][3] This guide provides practical, field-proven insights to manage these challenges effectively.
Troubleshooting Guides: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Reaction Mixture Turns Dark and Forms a Tar-Like Substance During Electrophilic Substitution.
Q: I'm attempting a Friedel-Crafts acylation on a furan-containing substrate, but the reaction mixture is turning black, and I'm isolating a polymeric substance instead of my desired product. What's causing this, and how can I prevent it?
A: The formation of dark, tarry substances is a classic sign of furan polymerization.[4] Furans, especially those with electron-releasing substituents, are highly prone to polymerization under strongly acidic conditions, which are often employed in traditional electrophilic aromatic substitution reactions.[2][4][5] The mechanism involves protonation of the furan ring, which generates reactive electrophiles that can attack other furan molecules, initiating a chain reaction.[5]
Causality and Mitigation Strategies:
-
Harsh Acidity: Strong Lewis acids like AlCl₃ and Brønsted acids like concentrated H₂SO₄ can readily protonate the furan ring, leading to ring-opening or polymerization.[2][4][6]
-
Temperature Control: Higher reaction temperatures accelerate the rate of polymerization.
-
Solution: Conduct the reaction at lower temperatures to minimize decomposition.[2] It's often beneficial to start at 0 °C or even lower and slowly warm the reaction mixture only if necessary.
-
-
Solvent Effects: The choice of solvent can significantly influence the stability of furan derivatives. Protic solvents can participate in degradation pathways.[7]
Experimental Protocol: Mild Friedel-Crafts Acylation of 2-Methylfuran
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylfuran (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. Then, add a milder Lewis acid, such as tin(IV) chloride (SnCl₄, 1.1 eq), dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Issue 2: Ring Opening Instead of Desired Functionalization During Metallation.
Q: I'm trying to perform a lithiation on my furan derivative using n-butyllithium (n-BuLi) followed by quenching with an electrophile, but I'm observing products that suggest the furan ring has opened. Why is this happening?
A: Furan ring opening during metallation is a known side reaction, particularly with substrates that are sensitive to strong bases or when the reaction conditions are not carefully controlled. The high reactivity of organolithium reagents can lead to undesired pathways.
Causality and Mitigation Strategies:
-
Thermodynamic vs. Kinetic Control: While lithiation at the C2 position is kinetically favored, prolonged reaction times or elevated temperatures can lead to thermodynamically driven ring-opening pathways.
-
Transmetallation: To circumvent the high reactivity of the lithiated furan, transmetallation to a less reactive organometallic species can be highly effective.
-
Solution: After the initial lithiation with n-BuLi, add a solution of ZnCl₂ or CuCN to the reaction mixture. This will generate a more stable organozinc or organocuprate species, which is less prone to ring-opening and can still react efficiently with a variety of electrophiles.[2]
-
Workflow for Controlled Functionalization via Transmetallation:
Caption: Transmetallation workflow to mitigate ring-opening.
Issue 3: Low Yields and Reversibility in Diels-Alder Reactions.
Q: My Diels-Alder reaction using a furan as the diene is giving a very low yield, even after prolonged reaction times. How can I improve the efficiency of this cycloaddition?
A: Low yields in furan Diels-Alder reactions are often a consequence of the reaction's reversibility and unfavorable thermodynamics.[2] The aromaticity of the furan ring is disrupted during the cycloaddition, and the equilibrium can favor the starting materials, a process known as a retro-Diels-Alder reaction, especially at higher temperatures.[2]
Causality and Mitigation Strategies:
-
Thermodynamic Equilibrium: The stability of the furan ring can make the forward cycloaddition reaction energetically unfavorable.
-
Solution:
-
Temperature Optimization: Lower temperatures generally favor the formation of the product (kinetic control), but the reaction rate may be slow.[2] Conversely, higher temperatures can increase the rate but may also promote the reverse reaction.[2] The optimal temperature must be determined empirically for each specific reaction.
-
High Pressure: Applying high pressure can favor the formation of the more compact cycloadduct.
-
-
-
Catalysis: Lewis acids can catalyze the reaction by coordinating to the dienophile, which lowers its LUMO energy and accelerates the reaction.[2]
-
Solution: Add a catalytic amount of a Lewis acid like ZnI₂ or LiClO₄.
-
-
Concentration: Running the reaction at a higher concentration can favor the bimolecular forward reaction.[2]
| Parameter | Effect on Furan Diels-Alder | Recommendation |
| Temperature | Lower T favors product; Higher T increases rate but promotes retro-reaction. | Empirically determine the optimal temperature.[2] |
| Pressure | High pressure favors the cycloadduct. | Use a high-pressure reactor if available. |
| Catalyst | Lewis acids accelerate the forward reaction.[2] | Add catalytic amounts of ZnI₂ or LiClO₄. |
| Concentration | Higher concentration favors the bimolecular reaction.[2] | Use the minimum amount of solvent necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to acid-catalyzed ring-opening?
A1: The furan ring's instability in acidic conditions is due to its susceptibility to protonation, typically at the α-carbon (the carbon atom adjacent to the oxygen).[6][7] This protonation event is often the rate-limiting step and leads to the formation of reactive intermediates.[6][7] Subsequent nucleophilic attack by a solvent molecule (like water) and further protonation of the ring oxygen can initiate the ring-opening process, leading to degradation products.[6] This inherent acid sensitivity makes many standard electrophilic substitution conditions that work well for benzene problematic for furans.[2][9]
Q2: How do substituents on the furan ring influence its stability?
A2: Substituents play a crucial role in modulating the stability of the furan ring.[7]
-
Electron-withdrawing groups (e.g., carbonyl, nitro, fluoroalkyl groups) at the α-position (C2 or C5) can significantly enhance the ring's stability under acidic conditions by decreasing the electron density of the ring and making it less susceptible to protonation.[5][7][10]
-
Electron-releasing groups (e.g., alkyl, alkoxy groups) have the opposite effect. They activate the ring, making it more reactive towards electrophiles but also more prone to polymerization and ring-opening upon protonation.[5][7]
Q3: Are there any general strategies to protect the furan ring during multi-step synthesis?
A3: While there isn't a universal "protecting group" for the furan ring in the traditional sense, several strategies can be employed to temporarily mask its reactivity or increase its stability during certain reaction steps:
-
Diels-Alder Adduct Formation: The furan ring can be temporarily protected by forming a Diels-Alder adduct with a reactive dienophile. This adduct can then be carried through several synthetic steps, and the furan ring can be regenerated via a retro-Diels-Alder reaction, often by heating.
-
Conversion to a More Stable Heterocycle: In some cases, it may be feasible to convert the furan into a more stable heterocycle (e.g., a pyrrole) for certain transformations and then revert it back to a furan, although this is often a complex and low-yielding process.
-
Strategic Use of Electron-Withdrawing Groups: As mentioned, introducing an electron-withdrawing group can stabilize the ring. This group can then be removed or transformed at a later stage of the synthesis.
Q4: My furan-containing compound is degrading during purification by silica gel chromatography. What are my options?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive furan derivatives.
-
Neutralize the Silica: You can neutralize the silica gel by washing it with a solution of triethylamine in the solvent system you plan to use for chromatography, followed by flushing with the pure solvent.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Alternative Purification Methods: Consider other purification techniques such as distillation (for volatile compounds), recrystallization (for solids), or preparative thin-layer chromatography (prep-TLC) on a neutralized stationary phase.[4]
Q5: What are the main products of furan oxidation, and how can I control it?
A5: Furan is susceptible to oxidation, which can lead to ring-opening.[5] Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can result in the formation of compounds like maleic anhydride or its derivatives.[5][11] In some contexts, this oxidative ring-opening is a desired transformation, as in the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones.[1] To avoid unwanted oxidation, it is crucial to protect the reaction from atmospheric oxygen, especially when using organometallic reagents, and to avoid strong oxidizing agents unless a ring-opening is the intended outcome.
Reaction Pathway of Furan Oxidation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan as a versatile synthon [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Identification of impurities in "Methyl 2,5-dibromofuran-3-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2,5-dibromofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and effectively identify and control impurities. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Overview of the Synthesis and Potential Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common route involves two key transformations: the esterification of furan-3-carboxylic acid and the subsequent bromination of the furan ring. Each step presents its own set of challenges, from incomplete reactions to the formation of various side products. This guide will address these challenges in a question-and-answer format, providing practical solutions and the underlying chemical principles.
II. Hypothetical Synthesis Route
To effectively troubleshoot, we first need to establish a plausible and chemically sound synthetic pathway. Based on established organic chemistry principles, a logical two-step synthesis is proposed.
Caption: Proposed two-step synthesis of this compound.
III. Troubleshooting Guide & FAQs
This section is structured to directly address specific issues you may encounter during your synthesis.
Step 1: Esterification of Furan-3-carboxylic Acid
Q1: My esterification reaction is incomplete, and I have a significant amount of unreacted furan-3-carboxylic acid in my product mixture. What can I do?
A1: Incomplete conversion is a common issue in Fischer esterification, as it is an equilibrium-controlled process.[1] To drive the reaction to completion, you can:
-
Use an excess of methanol: Employing methanol as the solvent or in large excess will shift the equilibrium towards the product side according to Le Châtelier's principle.
-
Remove water: Water is a byproduct of the reaction, and its removal will also favor product formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Increase catalyst loading or use a more effective catalyst: While sulfuric acid is a common choice, other catalysts like thionyl chloride or the use of a solid acid catalyst can be more effective.[2][3]
-
Increase reaction time and/or temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature to reach equilibrium.
Q2: I am observing a dark coloration of my reaction mixture during esterification. Is this a cause for concern?
A2: Furan rings are known to be sensitive to strong acids and can undergo polymerization or decomposition, leading to colored byproducts.[4][5] To mitigate this:
-
Control the temperature: Avoid excessive heating.
-
Use a milder acid catalyst: Consider using a solid-supported acid catalyst or a Lewis acid catalyst that is less prone to causing degradation.
-
Minimize reaction time: Once the reaction has reached completion (monitored by TLC or GC), proceed with the work-up promptly.
Step 2: Dibromination of Methyl furan-3-carboxylate
Q3: My bromination reaction is yielding a mixture of mono-brominated, di-brominated, and even tri-brominated products. How can I improve the selectivity for the desired di-brominated product?
A3: Achieving selective di-bromination requires careful control over the stoichiometry and reaction conditions. The electron-withdrawing nature of the methyl carboxylate group at the 3-position deactivates the furan ring but directs electrophilic substitution to the alpha positions (2 and 5). However, over-bromination is a common side reaction.[6][7]
To improve selectivity:
-
Stoichiometry of the brominating agent: Use precisely two equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.
-
Choice of brominating agent: NBS is often a milder and more selective brominating agent compared to elemental bromine.[8]
-
Reaction temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reactivity of the brominating agent.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Less polar solvents are often preferred for bromination with NBS.
Q4: I am seeing an unexpected isomer in my product mixture. What could it be?
A4: While the 2,5-dibromo isomer is the expected major product due to the directing effect of the 3-carboxylate group, the formation of other isomers is possible, although likely in minor amounts. A potential, though less likely, isomer would be Methyl 4,5-dibromofuran-3-carboxylate. The formation of such isomers can be influenced by the reaction conditions. Analyzing the crude product by GC-MS and detailed NMR spectroscopy will be crucial for identifying any unexpected isomers.
Q5: I suspect some of my ester has hydrolyzed back to the carboxylic acid during the bromination or work-up. How can I confirm this and prevent it?
A5: Hydrolysis of the methyl ester back to the carboxylic acid can occur if water and acidic conditions are present, especially during an aqueous work-up.
-
Confirmation: The presence of the carboxylic acid can be confirmed by LC-MS (looking for the corresponding molecular ion) or by extracting the product mixture with a mild base (e.g., sodium bicarbonate solution). The carboxylic acid will be extracted into the aqueous basic layer, which can then be acidified and re-extracted to isolate the impurity.
-
Prevention:
-
Ensure all reagents and solvents for the bromination step are anhydrous.
-
During the work-up, minimize contact time with aqueous acidic solutions.
-
If an aqueous work-up is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine.
-
IV. Identification of Key Impurities
Accurate identification of impurities is critical for process optimization and ensuring the quality of the final product. The following table summarizes the most likely impurities in the synthesis of this compound.
| Impurity Name | Structure | Origin | Identification Methods |
| Furan-3-carboxylic acid | Incomplete esterification | LC-MS, 1H NMR (absence of methyl ester singlet) | |
| Methyl furan-3-carboxylate | Incomplete bromination | GC-MS, 1H NMR | |
| Methyl 2-bromofuran-3-carboxylate | Incomplete bromination (mono-brominated intermediate) | GC-MS, LC-MS, 1H NMR | |
| Methyl 5-bromofuran-3-carboxylate | Incomplete bromination (mono-brominated intermediate) | GC-MS, LC-MS, 1H NMR | |
| Methyl 2,4,5-tribromofuran-3-carboxylate | Over-bromination | GC-MS, LC-MS, 1H NMR | |
| 2,5-Dibromofuran-3-carboxylic acid | Hydrolysis of the final product | LC-MS, 1H NMR (absence of methyl ester singlet) |
V. Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and a general workflow for impurity analysis.
Protocol 1: Synthesis of Methyl furan-3-carboxylate
-
To a solution of furan-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl furan-3-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve Methyl furan-3-carboxylate (1.0 eq) in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.0-2.1 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Impurity Analysis Workflow
Caption: A general workflow for the identification and quantification of impurities.
VI. References
-
U.S. Patent 3,714,197A, "Process for the preparation of 2,3-dibromofuran," issued January 30, 1973.
-
Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. HETEROCYCLES, 75(12), 2973-2980.
-
MDPI. (2017). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 22(12), 2153.
-
U.S. Patent 9,765,045B2, "Esterification of 2,5-furan-dicarboxylic acid," issued September 19, 2017.
-
Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(33), 6373-6375.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(16), 4983.
-
Scilit. (2002). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid.
-
Sigma-Aldrich. (n.d.). 3-Furoic acid.
-
NIH. (n.d.). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker.
-
Canadian Journal of Chemistry. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde.
-
Journal of the Chinese Chemical Society. (2005). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
-
WIPO Patent WO2008080891A2, "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments," published July 10, 2008.
-
ResearchGate. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker.
-
University of Liverpool. (n.d.). Heterocyclic Chemistry.
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Homework.Study.com. (n.d.). What product is expected from the reaction of furan with Br2?
-
PubChem. (n.d.). Methyl 2-bromofuran-3-carboxylate.
-
ResearchGate. (n.d.). On the bromination of methyl 2-methyl-3-furoate.
-
ResearchGate. (n.d.). decarboxylative bromination.
-
LookChem. (n.d.). Cas 2434-03-9,2,3-Dibromofuran-5-carboxylic acid.
-
PubMed Central. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
-
ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
-
ResearchGate. (n.d.). Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents.
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
-
PubChem. (n.d.). Methyl furan-3-carboxylate.
-
PubChem. (n.d.). 3-Furoic acid.
-
PubChem. (n.d.). 3-Bromofuran-2-carboxylic acid.
-
NIH. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
-
ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
-
PubMed. (1995). NBS bromination reactions of dihydronaphthofuran quinones: a new fragmentation type reaction in the chemistry of quinones.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.
-
Reddit. (n.d.). Can you do aromatic bromination with NBS and DCM?
-
OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids.
-
ResearchGate. (n.d.). Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate.
-
YouTube. (2020). Organic chemistry - Predicting mono-bromination products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NBS bromination reactions of dihydronaphthofuran quinones: a new fragmentation type reaction in the chemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with "Methyl 2,5-dibromofuran-3-carboxylate"
Welcome to the technical support center for Methyl 2,5-dibromofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Here, we address the critical challenge of controlling regioselectivity in substitution and coupling reactions. Our goal is to provide you with the technical insights and practical protocols needed to achieve your desired synthetic outcomes with confidence and precision.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of this compound.
Q1: What are the key structural features of this compound?
A: this compound is a polysubstituted furan ring. The furan core is a five-membered aromatic heterocycle containing an oxygen atom. The key features influencing its reactivity are:
-
Two Bromine Atoms: Located at the α-positions (C2 and C5), which are the most reactive sites on the furan ring for many transformations.[1]
-
Electron-Withdrawing Group (EWG): A methyl carboxylate (ester) group is at the C3 position. This group significantly influences the electronic properties of the ring, making adjacent positions more electron-deficient.
-
Asymmetry: The ester at C3 renders the molecule asymmetric, making the C2 and C5 positions electronically distinct.
Caption: Structure of this compound.
Q2: Which bromine atom (at C2 or C5) is inherently more reactive, and why?
A: The bromine at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions is largely governed by the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by two main factors: the carbon-bromine (C-Br) bond strength and the electron density at the carbon atom.[2][3]
-
Electronic Effect: The methyl carboxylate group at C3 is a potent electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density at the adjacent C2 position. This makes the C2-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Intermediate Stabilization: In mechanisms involving anionic intermediates, such as a Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr), the negative charge is better stabilized when the reaction occurs at C2, as the charge can be delocalized onto the adjacent ester group.[4]
Therefore, for most catalyst systems, especially those not dominated by steric hindrance, selective functionalization will preferentially occur at the C2 position.
Q3: What are the most common reaction types for functionalizing this molecule?
A: This versatile building block is amenable to a variety of transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most widely used methods for forming new carbon-carbon and carbon-heteroatom bonds.
-
Metal-Halogen Exchange: This involves treating the dibromofuran with a strong base, typically an organolithium reagent like n-BuLi or t-BuLi, to replace a bromine atom with lithium. The resulting organolithium species can then be quenched with a wide range of electrophiles.[17][18]
-
Nucleophilic Aromatic Substitution (SNAr): Direct replacement of a bromine atom by a strong nucleophile. This is less common for furan systems unless they are highly activated, but can be achieved under specific conditions.[4][19][20]
Troubleshooting Guide: Regioselectivity Control
This section provides solutions to common problems encountered during the functionalization of this compound.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.)
Problem: "I am getting a mixture of C2 and C5 substituted products with poor selectivity. How can I exclusively target the C2 position?"
Cause: Your reaction conditions are not sufficiently differentiated to overcome the subtle reactivity differences between the C2 and C5 positions. Both sites are activated α-positions, and obtaining high selectivity requires fine-tuning.
Solution: To favor substitution at the more electronically deficient C2 position, you should use conditions that are sensitive to electronic effects rather than steric hindrance.
Step-by-Step Troubleshooting:
-
Catalyst and Ligand Selection:
-
Use Electron-Rich, Non-Bulky Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are excellent starting points. These ligands create a less sterically hindered catalytic complex that is more likely to react at the most electronically favorable site (C2).
-
Avoid Bulky Ligands: Steer clear of very bulky biaryl phosphine ligands (e.g., XPhos, SPhos) as a first choice. Their steric bulk can sometimes override electronic preferences and favor reaction at the more accessible C5 position.
-
-
Solvent and Base:
-
Solvent: Aprotic polar solvents like 1,4-dioxane or THF are generally effective. For Suzuki couplings, the addition of water is necessary for the base.[5]
-
Base (Suzuki Coupling): Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Very strong bases can sometimes lead to side reactions.
-
-
Temperature Control:
-
Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. Lower temperatures often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at the more electronically activated C2 site.
-
-
Stoichiometry:
-
Use a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid) to ensure the reaction goes to completion but avoid forcing the less reactive C5 site to react.
-
Problem: "My goal is to functionalize the C5 position selectively. How can this be achieved?"
Cause: As discussed, the C2 position is electronically favored. To target C5, you must employ strategies that either reverse this selectivity or utilize a two-step protection/functionalization sequence.
Solution 1: Steric-Controlled Cross-Coupling
This is a challenging but potentially direct approach. The goal is to use a catalyst system so sterically hindered that it can only access the less-encumbered C5 position.
-
Catalyst and Ligand Selection:
-
Employ Bulky Biaryl Phosphine Ligands: This is where ligands like XPhos , SPhos , or tBuXPhos are essential.[16] The large steric footprint of the catalyst generated from these ligands can disfavor approach to the C2 position, which is flanked by the C3-ester group.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results.
-
-
Reaction Conditions:
-
Optimization of base and solvent will be critical. Stronger, non-aqueous bases like K₃PO₄ or LHMDS might be required.
-
This approach will require careful screening, as achieving high C5 selectivity directly via coupling is non-trivial.
-
Solution 2: Metal-Halogen Exchange Followed by Coupling
This is a more reliable, albeit longer, two-step strategy. It leverages the kinetic acidity of protons or selective metalation.
-
Selective Metal-Halogen Exchange: Perform a selective lithium-bromine exchange at the C2 position at very low temperatures (see Scenario 2 below).
-
Protection/Quenching: Quench the resulting C2-lithiated species with a simple electrophile that can be easily removed later or acts as a blocking group (e.g., quench with H₂O to install a proton, effectively performing a selective de-bromination).
-
Functionalize C5: With the C2 position now blocked (as C2-H), the only remaining site for cross-coupling is C5. You can now perform a standard Suzuki, Stille, or other cross-coupling reaction to functionalize the C5-Br bond.
Problem: "My reaction is producing a significant amount of the di-substituted product. How can I favor mono-substitution?"
Cause: The mono-substituted product is often reactive enough to undergo a second coupling reaction under the same conditions.
Solution:
-
Control Stoichiometry: Use the dibromofuran as the limiting reagent. Add a controlled amount of the coupling partner (e.g., 0.95-1.05 equivalents). This ensures there isn't enough of the second reagent to react with the mono-substituted product once it forms.
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will decrease the rate of the second coupling reaction more significantly than the first.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.
-
Use a Less Active Catalyst: In some cases, a highly active catalyst system can be difficult to control. Switching to a slightly less reactive catalyst (e.g., Pd(PPh₃)₄ instead of a more advanced catalyst system) can sometimes improve mono-selectivity.
Scenario 2: Metal-Halogen Exchange
Problem: "I am attempting a selective lithium-bromine exchange at low temperature, but upon quenching, I get a complex mixture of products."
Cause: You are likely experiencing a phenomenon known as the "halogen dance," where the initially formed organolithium species rearranges to a more stable isomer before it can be trapped by the electrophile.[21] The C3-ester group can direct metalation, further complicating the outcome.
Solution: To achieve a clean, selective metal-halogen exchange, you must use conditions that favor the kinetic product and prevent rearrangement.
-
Extremely Low Temperature: The reaction must be performed at very low temperatures, typically -78 °C or even -100 °C , in a dry, inert atmosphere.
-
Choice of Reagent: n-Butyllithium (n-BuLi) is often effective. The rate of exchange follows I > Br > Cl.[17]
-
Addition Mode (Inverse Addition): Slowly add the This compound solution to the cooled n-BuLi solution. This "inverse addition" ensures that the generated organolithium species is in an environment with no excess starting material, which can catalyze the halogen dance.[21]
-
Rapid Quenching: After a short exchange time (e.g., 15-30 minutes), add the electrophile quickly to trap the kinetic organolithium species before it has time to rearrange.
-
Solvent Choice: Anhydrous THF is a common choice. The use of tetrahydropyran (THP) has been reported to be effective for metalations with LDA and may be considered.[21]
Data Summary Table: Recommended Conditions for Regioselectivity
| Target Position | Reaction Type | Recommended Catalyst/Reagent | Key Ligand(s) | Base | Temperature | Rationale |
| C2 | Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, P(o-tol)₃ | K₂CO₃, Cs₂CO₃ | 60-80 °C | Favors reaction at the most electronically deficient site. |
| C2 | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, DIPEA | Room Temp to 50 °C | Follows electronic preference; mild conditions enhance selectivity. |
| C2 | Metal-Halogen Exchange | n-BuLi or t-BuLi | N/A | N/A | -78 °C to -100 °C | Kinetically favors exchange at the more activated C2-Br bond adjacent to the EWG. |
| C5 | Suzuki Coupling | Pd(OAc)₂ or Pre-catalyst | XPhos, SPhos (Bulky) | K₃PO₄ | 80-110 °C | Steric hindrance from the catalyst disfavors the C2 position. (Requires optimization) |
| C5 | Two-Step Sequence | 1. n-BuLi, then H₂O2. Pd(PPh₃)₄ | N/A, then PPh₃ | N/A, then K₂CO₃ | 1. -78 °C2. 80 °C | Reliable method: Selectively de-brominate C2, then couple at the remaining C5 position. |
Visualizing Reaction Control
The interplay between electronic and steric factors is key to achieving regioselectivity.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. 2,5-Dibromofuran [ch.ic.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Furan and Thiophene: A Comparative Analysis of Core Building Blocks in Synthetic Chemistry
Introduction: The Enduring Relevance of Five-Membered Heterocycles
In the landscape of modern synthetic and medicinal chemistry, furan and thiophene stand out as foundational five-membered aromatic heterocycles.[1] Their prevalence in natural products, pharmaceuticals, and functional materials underscores their versatility as core building blocks.[1][2] While structurally similar—differing only by the heteroatom, oxygen for furan and sulfur for thiophene—their electronic and physicochemical properties diverge significantly. This divergence dictates their reactivity, metabolic stability, and ultimately, their suitability for specific applications.
This guide provides an in-depth comparative analysis of furan and thiophene, moving beyond a simple recitation of facts to explore the causal relationships between their structures and their synthetic utility. We will dissect their fundamental properties, compare their performance in key chemical transformations with supporting experimental data, and examine their roles in drug design through real-world case studies. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting and utilizing these critical heterocyclic scaffolds.
Part 1: Fundamental Properties - A Tale of Two Heteroatoms
The distinct chemical personalities of furan and thiophene are rooted in the fundamental properties of their respective heteroatoms, oxygen and sulfur. These differences in electronegativity, atomic size, and orbital overlap directly influence their aromaticity, which in turn governs their stability and reactivity.
Aromaticity and Stability: A Quantitative Comparison
Aromaticity is a key determinant of a heterocycle's stability and its propensity to undergo substitution versus addition reactions. While both furan and thiophene are aromatic, thiophene possesses a significantly higher degree of aromatic character.[3] This is quantified by their resonance energies:
| Heterocycle | Heteroatom | Resonance Energy (kcal/mol) |
| Furan | Oxygen | ~16[4] |
| Thiophene | Sulfur | ~29[4] |
| Benzene | (for comparison) | ~36 |
Causality behind the numbers: The superior aromaticity of thiophene can be attributed to several factors. Sulfur is less electronegative than oxygen, allowing it to more readily share its lone pair of electrons to participate in the aromatic π-system.[5] Furthermore, the potential involvement of sulfur's 3d orbitals in bonding, while a topic of debate, is thought to contribute to the enhanced stability of the thiophene ring.[1] Furan's lower aromaticity makes it more prone to reactions that disrupt the aromatic system, such as Diels-Alder reactions, whereas thiophene behaves more like benzene, strongly favoring substitution.[6]
Electronic Structure and Reactivity
Both furan and thiophene are considered electron-rich heterocycles, making them significantly more reactive towards electrophiles than benzene.[3] The general order of reactivity in electrophilic aromatic substitution (EAS) is: Pyrrole > Furan > Thiophene > Benzene .[7]
The higher reactivity of furan compared to thiophene in EAS is a direct consequence of the greater electronegativity of the oxygen atom.[1] This creates a more polarized ring system with higher electron density on the carbon atoms, making it a more attractive target for electrophiles. However, the intermediate formed during electrophilic attack on furan (the σ-complex) is less stable than the corresponding intermediate for thiophene, as the more electronegative oxygen is less able to accommodate the positive charge.[1]
Visualization of Electronic Properties
The following diagram illustrates the key electronic differences that underpin the observed reactivity trends.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in silico studies of novel thiophene-celecoxib hybrid with excellent cardiotoxicity and nephrotoxicity safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Methyl 2,5-dibromofuran-3-carboxylate: HPLC, GC, and HPTLC
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 2,5-dibromofuran-3-carboxylate is a halogenated furan derivative that serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1][2] The presence of two bromine atoms provides reactive handles for cross-coupling reactions, while the furan core is a common motif in biologically active molecules. The purity of this intermediate is paramount; trace impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers to select the optimal technique for their specific analytical needs.
Pillar 1: Reversed-Phase HPLC – The Gold Standard for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity determination of non-volatile and thermally sensitive organic compounds, making it an ideal first choice for this analyte.[3] Given the structure of this compound—a moderately polar molecule due to the ester functional group and furan oxygen, balanced by the hydrophobic character of the dibrominated ring—Reversed-Phase (RP) HPLC is the most appropriate mode. RP-HPLC is utilized in approximately 75% of all HPLC methods due to its versatility and reproducibility.
Causality-Driven Method Development
The development of a robust RP-HPLC method is not a matter of chance but a series of logical decisions grounded in chromatographic principles.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the quintessential starting point for RP-HPLC.[4] Its dense, non-polar hydrocarbon chains provide strong hydrophobic interactions with the dibromofuran ring of the analyte, ensuring adequate retention and separation from more polar impurities. The choice of a high-purity, end-capped silica-based C18 column minimizes peak tailing that can arise from interactions between the analyte and residual acidic silanol groups on the silica surface.
-
Mobile Phase Optimization: The mobile phase in RP-HPLC is typically a mixture of a polar solvent (water) and a less polar organic modifier.[5]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the initial organic modifier. Its lower viscosity results in lower backpressure, and its superior UV transparency at low wavelengths (<220 nm) is advantageous for detecting a wider range of potential impurities.
-
Aqueous Phase & pH Control: While the analyte is neutral, controlling the pH of the mobile phase with a buffer (e.g., 10-20 mM ammonium acetate) is crucial for method robustness.[6][7] A stable pH (e.g., 4.0) ensures consistent ionization states of any acidic or basic impurities, leading to reproducible retention times and peak shapes.
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The conjugated system of the furan ring suggests strong UV absorbance. A preliminary scan would identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity, though 254 nm is a common and effective starting point.
Workflow for HPLC Purity Assessment
Caption: Workflow for purity analysis by RP-HPLC.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 60% B. (Note: A gradient may be required to elute highly retained impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[8]
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity by the area percent method.
Quantitative Data Summary (Representative)
| Compound | Retention Time (min) | Peak Area | % Area |
| Potential Impurity 1 (e.g., monobrominated) | 4.8 | 25,000 | 0.83 |
| This compound | 7.2 | 2,950,000 | 98.33 |
| Potential Impurity 2 (e.g., starting material) | 11.5 | 25,000 | 0.83 |
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH guidelines.[9] This process demonstrates that the method is suitable for its intended purpose.[6][10]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the peak for the analyte is free from interference from impurities. | Peak purity index > 0.999 (using DAD). |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a defined range. |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | To show the agreement between results for multiple analyses of the same sample. | % RSD ≤ 2.0% for multiple preparations. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | % RSD remains within limits after minor changes (flow, pH). |
Pillar 2: Alternative & Orthogonal Techniques
Relying on a single analytical method is insufficient for comprehensive purity confirmation. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a complete picture.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds.[11] Given its molecular weight (283.90 g/mol ), this compound is amenable to GC analysis.
-
Principle & Rationale: Separation in GC is based on a compound's boiling point and its interaction with the stationary phase. This provides an excellent orthogonal check to HPLC, which separates based on polarity and hydrophobic interactions. It can be particularly effective at resolving impurities with similar polarity but different volatility.
-
Key Considerations:
-
Thermal Stability: A primary concern for halogenated compounds is their potential for thermal degradation in the high-temperature GC inlet.[12][13] This can lead to inaccurate purity values. A lower inlet temperature and a split injection mode can mitigate this risk.
-
Derivatization: No derivatization is needed for this analyte, simplifying the workflow.[11]
-
-
Methodology Outline:
-
Column: A mid-polarity phenyl-arylene polymer phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C (or optimized lower).
-
Oven Program: A temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) to separate compounds across a range of boiling points.
-
Detector: A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification of impurities.[14]
-
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern form of planar chromatography that offers significant advantages in speed and sample throughput, making it ideal for routine quality control and screening.[15][16]
-
Principle & Rationale: HPTLC separates components based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase.[17] Its speed, low cost, and the ability to run many samples in parallel make it highly efficient.[18]
-
Key Advantages:
-
High Throughput: Dozens of samples can be analyzed simultaneously on a single plate.
-
Low Solvent Consumption: HPTLC is an environmentally friendlier technique compared to HPLC.[15]
-
Visual Assessment: The entire separation is visible, allowing for easy detection of non-migrating or unexpected spots.
-
-
Methodology Outline:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Sample Application: Automated band-wise application using a dedicated instrument.
-
Mobile Phase: A mixture of a non-polar and a moderately polar solvent (e.g., Hexane:Ethyl Acetate 80:20 v/v), developed in an automated developing chamber.
-
Detection: Densitometric scanning at 254 nm.
-
Comparative Guide: Selecting the Right Tool
The choice of analytical method should be guided by the specific requirements of the analysis, from in-depth impurity profiling during process development to rapid quality control for batch release.
Decision Framework for Method Selection
Caption: Decision tree for analytical method selection.
Performance Metrics Comparison
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC) | High-Performance TLC (HPTLC) |
| Principle | Partition based on polarity/hydrophobicity. | Partition based on volatility/boiling point. | Adsorption based on polarity. |
| Resolution | Very High | Excellent, especially for volatile isomers. | Moderate to Good |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level with MS) | Moderate (ng to µg level) |
| Analysis Time/Sample | 10-30 minutes | 15-40 minutes | < 20 minutes for an entire plate (e.g., 20 samples) |
| Sample Throughput | Moderate (sequential injections) | Moderate (sequential injections) | Very High (parallel separation) |
| Key Advantage | Universally applicable, highly quantitative, robust. | Excellent for volatile impurities, powerful with MS detection. | Fast, cost-effective, high throughput for routine screening.[18] |
| Key Limitation | Higher solvent consumption, sequential analysis. | Risk of thermal degradation for labile compounds.[12] | Lower resolution and sensitivity compared to HPLC/GC. |
| Best For | Definitive purity assessment, stability studies, method validation. | Orthogonal confirmation, analysis of volatile impurities. | Raw material screening, in-process controls, cleaning validation. |
Conclusion
For the comprehensive purity assessment of This compound , a validated Reversed-Phase HPLC method stands as the most robust and reliable primary technique. It offers the high resolution and sensitivity required to separate and quantify the main component from its process-related impurities and degradation products.
However, to ensure the highest level of quality assurance, orthogonal methods are indispensable. Gas Chromatography provides a powerful secondary check, separating compounds based on the distinct physical property of volatility. For applications demanding high-throughput and cost-effective screening, HPTLC offers an efficient and valuable alternative. The strategic implementation of these techniques, guided by the specific analytical objective, provides a self-validating system that ensures the quality and integrity of this critical synthetic intermediate.
References
- 1. Halogenated Furans | CymitQuimica [cymitquimica.com]
- 2. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 17. ctlatesting.com [ctlatesting.com]
- 18. crpsonline.com [crpsonline.com]
Spectroscopic Comparison of Methyl Dibromofuran-3-carboxylate Isomers: A Guide to Structural Elucidation
An Objective Guide for Researchers
Abstract: In the realm of synthetic chemistry and drug development, the precise structural characterization of intermediates is paramount. Furan derivatives, such as Methyl 2,5-dibromofuran-3-carboxylate, are valuable building blocks, but their synthesis can often yield a mixture of isomers that are challenging to distinguish.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound with two of its key isomers: Methyl 3,5-dibromofuran-2-carboxylate and Methyl 2,4-dibromofuran-3-carboxylate. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Challenge of Isomer Differentiation
The positional isomerism in substituted furan rings can lead to significant differences in chemical reactivity and biological activity. Therefore, unambiguous identification is not merely an academic exercise but a critical step for quality control, reaction monitoring, and ensuring the efficacy and safety of downstream products.[1] Spectroscopic methods offer a powerful, non-destructive toolkit for this purpose. This guide focuses on interpreting the unique spectral "fingerprints" of each isomer.
Below are the molecular structures of the isomers under consideration. Their distinct substitution patterns are the root cause of the spectroscopic differences we will explore.
Caption: Molecular structures of the three dibrominated methyl furan-carboxylate isomers.
Comparative Spectroscopic Analysis
The electronic environment of each atom within the furan ring is uniquely altered by the placement of the two bromine atoms and the methyl carboxylate group. These alterations are directly observable in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for isomer differentiation, providing precise information about the hydrogen and carbon framework of a molecule.[3]
Expertise & Causality: The key to distinguishing these isomers lies in the single remaining proton on the furan ring. Its chemical shift (δ) is highly sensitive to the anisotropic and electronic effects of the adjacent substituents. An electron-withdrawing group like a carboxylate or a bromine atom will deshield a nearby proton, causing it to appear at a higher chemical shift (further downfield). The ¹³C NMR spectrum is equally powerful, as the chemical shift of each carbon is dictated by its immediate bonding environment, particularly its attachment to electronegative atoms like oxygen and bromine.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Parameter | This compound | Methyl 3,5-dibromofuran-2-carboxylate | Methyl 2,4-dibromofuran-3-carboxylate |
|---|---|---|---|
| Furan Proton | ~7.3 ppm (s, 1H, H-4) | ~7.1 ppm (s, 1H, H-4) | ~7.8 ppm (s, 1H, H-5) |
| -OCH₃ Protons | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) |
| C=O Carbon | ~162 ppm | ~158 ppm | ~163 ppm |
| C-Br Carbons | C2: ~125 ppm; C5: ~115 ppm | C3: ~110 ppm; C5: ~116 ppm | C2: ~126 ppm; C4: ~108 ppm |
| Other Ring Carbons | C3: ~118 ppm; C4: ~114 ppm | C2: ~145 ppm; C4: ~112 ppm | C3: ~119 ppm; C5: ~148 ppm |
| -OCH₃ Carbon | ~52 ppm | ~52 ppm | ~52 ppm |
Note: These are predicted values based on substituent effects in similar furan systems. Actual values may vary slightly.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups.[6] While all three isomers contain the same functional groups (ester, furan ring, C-Br bonds), subtle shifts in vibrational frequencies, particularly in the fingerprint region, can be diagnostic.
Expertise & Causality: The primary absorption of interest is the strong C=O stretch of the ester group. Its frequency can be influenced by conjugation and the electronic effects of substituents on the ring. The C-O stretches of the ester and the furan's ether linkage, along with C-Br stretches, will appear in the fingerprint region (1400-600 cm⁻¹). The unique pattern of these absorptions for each isomer serves as a distinguishing feature.[7]
Table 2: Comparative IR Spectroscopic Data
| Vibrational Mode | This compound | Methyl 3,5-dibromofuran-2-carboxylate | Methyl 2,4-dibromofuran-3-carboxylate |
|---|---|---|---|
| C=O Stretch (Ester) | ~1730-1740 cm⁻¹ | ~1725-1735 cm⁻¹ | ~1735-1745 cm⁻¹ |
| C-O-C Stretch (Ester) | ~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹ | ~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹ | ~1250-1300 cm⁻¹ & ~1100-1150 cm⁻¹ |
| Furan Ring Stretch | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ |
| C-Br Stretch | ~600-700 cm⁻¹ | ~600-700 cm⁻¹ | ~600-700 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, crucially, structural information based on fragmentation patterns.[8]
Expertise & Causality: All three isomers have the same molecular formula (C₆H₄Br₂O₃) and molecular weight (283.90 g/mol ).[9][10] The most striking feature will be the molecular ion (M⁺) peak cluster. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (50.7% and 49.3%, respectively), any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[11][12] The differentiation between isomers comes from the relative abundances of fragment ions. The stability of the carbocations formed upon fragmentation is position-dependent, leading to unique fragmentation pathways. For example, the initial loss of a methoxy radical (·OCH₃) or a bromine atom (Br·) will have different probabilities for each isomer.
Table 3: Comparative Mass Spectrometry Data (EI-MS)
| Ion (m/z) | This compound | Methyl 3,5-dibromofuran-2-carboxylate | Methyl 2,4-dibromofuran-3-carboxylate |
|---|---|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | 282, 284, 286 (1:2:1 ratio) | 282, 284, 286 (1:2:1 ratio) | 282, 284, 286 (1:2:1 ratio) |
| [M-OCH₃]⁺ | 251, 253, 255 (1:2:1 ratio) | 251, 253, 255 (1:2:1 ratio) | 251, 253, 255 (1:2:1 ratio) |
| [M-Br]⁺ | 203, 205 (1:1 ratio) | 203, 205 (1:1 ratio) | 203, 205 (1:1 ratio) |
| [M-COOCH₃]⁺ | 223, 225, 227 (1:2:1 ratio) | 223, 225, 227 (1:2:1 ratio) | 223, 225, 227 (1:2:1 ratio) |
Note: While the m/z values of primary fragments are identical, their relative intensities will vary, providing the basis for differentiation.
Analytical Workflow & Experimental Protocols
A systematic approach is essential for reliable isomer identification. The following workflow diagram and protocols represent a self-validating system for analysis.
Caption: A systematic workflow for the spectroscopic identification of furan isomers.
Protocol 1: NMR Spectroscopy
This protocol is designed to acquire high-quality ¹H and ¹³C NMR spectra.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the furan carboxylate sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.[1]
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol 2: Infrared (IR) Spectroscopy
This protocol outlines the analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[1] Co-add 16-32 scans to achieve a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the key peaks corresponding to the C=O, C-O, and furan ring vibrations.
Protocol 3: Mass Spectrometry (MS)
This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Set up the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of potential isomers (e.g., ramp from 100°C to 250°C).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Utilize standard Electron Ionization (EI) at 70 eV.[1] The mass analyzer (e.g., a quadrupole) will scan a mass range, for example, from m/z 40 to 400.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion cluster to confirm the molecular weight. Examine the fragmentation pattern and the characteristic bromine isotope ratios to aid in structural elucidation.[8][11]
Conclusion
While this compound and its isomers share the same molecular formula, they are distinct chemical entities with unique spectroscopic properties. A multi-technique approach is essential for their unambiguous differentiation. ¹H NMR provides the most direct evidence through the chemical shift of the lone furan proton. ¹³C NMR complements this by mapping the carbon skeleton. Mass spectrometry confirms the molecular weight and offers structural clues through its characteristic bromine isotopic patterns and fragmentation. Finally, IR spectroscopy verifies the presence of key functional groups. By systematically applying the protocols and comparative data in this guide, researchers can confidently identify these and other closely related furan isomers, ensuring the integrity and success of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. CAS 1150271-26-3 | this compound - Synblock [synblock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Synthesis of Substituted Furan Carboxylates: A Comparative Benchmark
For citation: Reed, E. (2026). . Google Labs.
Introduction: The furan scaffold is a cornerstone in medicinal chemistry and materials science, with substituted furan carboxylates serving as pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the furan ring profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the synthetic route chosen to construct these vital building blocks is of paramount importance, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the most prominent methods for synthesizing substituted furan carboxylates, offering a blend of mechanistic insights, field-proven protocols, and comparative data to empower researchers in making informed decisions for their synthetic campaigns.
Classical Approaches: The Enduring Legacy of Named Reactions
For decades, the Paal-Knorr and Feist-Benary syntheses have been the workhorses for constructing the furan nucleus. Their enduring prevalence is a testament to their reliability and the vast body of literature supporting their application.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and straightforward method for preparing furans from 1,4-dicarbonyl compounds.[1][2] The reaction is typically catalyzed by acid and proceeds via the cyclization and subsequent dehydration of the dicarbonyl substrate.[1]
Mechanistic Rationale: The reaction is initiated by the protonation of one carbonyl group, which facilitates a nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring. The choice of acid catalyst is critical and can range from protic acids like sulfuric acid to Lewis acids and solid acid catalysts.[2]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran-3-carboxylate (A Paal-Knorr Analogue Approach)
While the classic Paal-Knorr synthesis starts from a 1,4-dione, a related approach can be envisioned for furan carboxylates. For the purpose of comparison, a representative protocol is provided below:
-
Reaction Setup: To a solution of a suitable 1,4-dicarbonyl precursor (1.0 mmol) in toluene (10 mL) is added p-toluenesulfonic acid (0.1 mmol).
-
Reaction Execution: The mixture is heated to reflux for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis offers a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4] This method is particularly well-suited for the synthesis of furan-3-carboxylates.
Mechanistic Rationale: The reaction commences with the deprotonation of the β-dicarbonyl compound to form an enolate. This nucleophile then attacks the α-halo ketone in an SN2 fashion. Subsequent intramolecular cyclization and dehydration afford the furan product. The choice of base is crucial to avoid side reactions like ester hydrolysis.[4]
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
-
Reaction Setup: A solution of ethyl acetoacetate (1.0 equiv) in ethanol is prepared. A mild base, such as pyridine (1.2 equiv), is added.
-
Reaction Execution: Chloroacetone (1.0 equiv) is added slowly to the mixture. The reaction is then heated to reflux for 4 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Modern Catalytic Methods: The Dawn of a New Era in Furan Synthesis
While classical methods are reliable, they often require harsh conditions and can have limitations in terms of substrate scope and functional group tolerance. Modern catalytic approaches, employing transition metals like gold, copper, and iron, have emerged as powerful alternatives, often proceeding under milder conditions with higher efficiency and selectivity.[5][6]
Gold-Catalyzed Synthesis
Gold catalysts have shown remarkable efficacy in a variety of organic transformations, including the synthesis of furans.[7][8] These reactions often proceed through cascade mechanisms involving the activation of alkynes or allenes.
Mechanistic Rationale: Gold(I) catalysts can activate a propargyl alcohol for intermolecular addition of an alkyne. The resulting intermediate can then undergo a rearrangement and subsequent cyclization to form the furan ring. Lewis acidic co-catalysts, such as Cu(OTf)2, can enhance the reactivity.[7]
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Furan
-
Reaction Setup: In a reaction vial, the alkyne (1.0 equiv), propargyl alcohol (1.2 equiv), triazole-gold (TA-Au) catalyst (1 mol %), and Cu(OTf)2 (0.5 mol %) are combined in a suitable solvent.
-
Reaction Execution: The reaction is stirred at 45 °C until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is then purified directly by column chromatography.
Copper-Catalyzed Synthesis
Copper catalysts offer a cost-effective and versatile platform for furan synthesis. A variety of copper-catalyzed methods have been developed, including those involving the annulation of ketones with various partners.[5]
Mechanistic Rationale: Copper(I) can catalyze the radical addition of acetophenones to alkynes, leading to the formation of multisubstituted furans.[5] Other copper-mediated pathways involve the coupling of ketones with β-nitrostyrenes or aromatic olefins.
Experimental Protocol: Copper-Catalyzed Annulation of a β-Keto Ester
-
Reaction Setup: A mixture of the β-keto ester (1.0 equiv), propargyl acetate (1.2 equiv), and a copper catalyst are combined in a solvent.
-
Reaction Execution: The reaction is carried out at a specified temperature, often without the need for ligands or oxidants.
-
Work-up and Purification: The product is isolated and purified using standard chromatographic techniques.
Iron-Catalyzed Synthesis
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed domino reactions have been developed for the synthesis of α-carbonyl furan derivatives.[5]
Mechanistic Rationale: Iron catalysts can facilitate oxidative C-H functionalization of internal olefins for the synthesis of tetrasubstituted furans.[5]
Experimental Protocol: Iron-Catalyzed Domino Synthesis
-
Reaction Setup: The starting materials, including the ketone and alkyne precursors, are combined with an iron catalyst (e.g., FeCl3·6H2O) in a suitable solvent.
-
Reaction Execution: The reaction is typically heated to allow the domino cyclization to proceed.
-
Work-up and Purification: Standard work-up and purification procedures are employed to isolate the desired furan product.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic method is often dictated by a trade-off between yield, reaction conditions, substrate scope, and cost. The following table provides a comparative overview of the different methods for the synthesis of substituted furan carboxylates.
| Method | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield | Advantages | Disadvantages |
| Paal-Knorr | Protic/Lewis Acid | Reflux | 1-2 h | 85-90%[2] | Simple, high-yielding for specific substrates. | Requires 1,4-dicarbonyl precursor, harsh conditions. |
| Feist-Benary | Base (e.g., Pyridine) | Reflux | 4 h | Moderate to Good | Good for furan-3-carboxylates, readily available starting materials. | Can have side reactions, base-sensitive functional groups may not be tolerated. |
| Gold-Catalyzed | TA-Au/Cu(OTf)2 | 45 °C | Varies | Good to Excellent[7] | Mild conditions, broad substrate scope. | Catalyst cost can be high. |
| Copper-Catalyzed | Cu(I) or Cu(II) salts | Varies | Varies | Good | Cost-effective catalyst, versatile. | Reaction development may be required for new substrates. |
| Iron-Catalyzed | FeCl3·6H2O | Varies | Varies | Good | Inexpensive, environmentally benign catalyst. | Can require higher catalyst loading. |
Experimental Workflows and Mechanistic Diagrams
To further aid in the practical application of these methods, the following diagrams illustrate the experimental workflows and mechanistic pathways.
Workflow for a Typical Furan Synthesis
Caption: A generalized workflow for the synthesis, purification, and characterization of substituted furan carboxylates.
Paal-Knorr Synthesis Mechanism
Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
Feist-Benary Synthesis Mechanism
Caption: Stepwise mechanism of the base-mediated Feist-Benary furan synthesis.
Conclusion and Future Outlook
The synthesis of substituted furan carboxylates is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Paal-Knorr and Feist-Benary syntheses remain valuable for their simplicity and proven track record. However, the advent of modern catalytic methods has opened new avenues for the efficient and selective synthesis of complex furan derivatives under mild conditions. The choice of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel furan-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will undoubtedly remain an active area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent Progress in the Synthesis of Furan [ouci.dntb.gov.ua]
- 6. Furan synthesis [organic-chemistry.org]
- 7. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
The Tale of Two Furans: A Comparative Guide to the Biological Activity of Natural vs. Synthetic Derivatives
In the intricate world of drug discovery and medicinal chemistry, the furan scaffold stands as a testament to nature's ingenuity and a fertile ground for synthetic exploration. This five-membered aromatic heterocycle, a recurring motif in a plethora of natural products, has captivated researchers with its diverse and potent biological activities.[1] From the antimicrobial whispers of fungal metabolites to the cytotoxic shout of plant-derived compounds, furan-containing molecules have consistently demonstrated their therapeutic potential.[2] Yet, the allure of the laboratory, with its promise of molecular tailoring and enhanced efficacy, has given rise to a vast arsenal of synthetic furan derivatives. This guide offers an in-depth, objective comparison of the biological prowess of these two cohorts—the natural archetypes and their synthetic progeny—supported by experimental data and a critical examination of the structure-activity relationships that govern their function.
The Furan Framework: A Privileged Scaffold in Nature and the Lab
The furan ring's prevalence in biologically active compounds is no mere coincidence. Its unique electronic and structural characteristics, including its electron-rich nature and aromaticity, allow it to engage in a variety of interactions with biological macromolecules.[1] In many instances, the furan moiety acts as a bioisostere for other aromatic systems, like the phenyl group, offering advantages in terms of metabolic stability and receptor binding.[3] Nature has masterfully incorporated this scaffold into a diverse array of chemical architectures, including furanocoumarins, furanoterpenoids, and furanolignans, each with a distinct biological signature.[4][5] Synthetic chemists, in turn, have not only replicated these natural wonders but have also embarked on extensive modification campaigns, seeking to amplify potency, enhance selectivity, and overcome the limitations of the natural precursors.
A Head-to-Head Battle: Anticancer Activity
The quest for novel anticancer agents has been a major driving force in the exploration of furan derivatives. Both natural and synthetic compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Natural Furan Analogs in Oncology
A number of naturally occurring furan-containing compounds have been identified as promising anticancer leads. For instance, certain benzofuran derivatives isolated from natural sources have shown potent activity.[6] The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.
The Synthetic Edge: Enhancing Cytotoxicity
Synthetic modification of natural furan scaffolds has, in many cases, led to a dramatic increase in anticancer activity. A compelling example can be seen in the realm of furan-fused chalcones. One study demonstrated that the attachment of a furan ring to a chalcone backbone significantly enhanced its antiproliferative activity.[7]
Table 1: Comparative Anticancer Activity of a Natural Chalcone Analog and its Synthetic Furan-Fused Derivative [7]
| Compound | Description | Cancer Cell Line | IC50 (µM) |
| 9 | 2',4'-dihydroxychalcone (Natural Analog) | HL60 (promyelocytic leukemia) | 305 |
| 8 | Furan-fused derivative of compound 9 (Synthetic) | HL60 (promyelocytic leukemia) | 17.2 |
This remarkable increase in potency, a greater than 17-fold improvement, underscores the power of synthetic modification.[7] The fusion of the furan ring likely alters the molecule's electronic distribution and steric profile, leading to enhanced interaction with its biological target.
The following diagram illustrates a simplified workflow for assessing the anticancer activity of these compounds.
The Antimicrobial Arena: Nature's Defense and Synthetic Counterparts
Furan-containing compounds are well-represented in nature's antimicrobial arsenal.[4] Their ability to inhibit the growth of bacteria and fungi has inspired the development of synthetic analogs with improved properties.
Natural Antimicrobial Furans
Many furan derivatives isolated from plants, fungi, and marine organisms exhibit significant antimicrobial activity.[4] These compounds often act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA.[4]
Synthetic Antimicrobials: Broadening the Spectrum
While natural furans are effective, synthetic derivatives have been developed to overcome challenges such as limited availability and to broaden their spectrum of activity. For example, the introduction of specific substituents onto the furan ring can enhance potency against resistant strains of bacteria.[8]
Table 2: Antimicrobial Activity of a Natural Isocoumarin and its Synthetic Analogues [9]
| Compound | Description | Test Organism | Activity |
| Paepalantine | Natural Isocoumarin | S. aureus, S. epidermidis, E. faecalis | Active |
| 9,10-acylated analogue | Synthetic | All tested microorganisms | Ineffective (at 500 µg/ml) |
| 9-OH-10-methylated analogue | Synthetic | All tested microorganisms | Ineffective (at 500 µg/ml) |
Interestingly, in this particular study, the synthetic modifications to the natural product paepalantine resulted in a loss of antimicrobial activity, highlighting that not all synthetic alterations lead to improved efficacy.[9] This underscores the intricate structure-activity relationships at play and the importance of rational design in synthetic efforts.
The logical relationship for structure-activity relationship (SAR) studies in the context of antimicrobial furan derivatives can be visualized as follows:
Taming Inflammation: The Anti-inflammatory Effects of Furans
Chronic inflammation is a hallmark of numerous diseases, and the search for effective anti-inflammatory agents is a continuous endeavor. Furan derivatives, both natural and synthetic, have emerged as promising candidates in this therapeutic area.
Natural Furan-Based Anti-inflammatory Agents
Many natural furan compounds, including certain furanocoumarins and benzofurans, have been shown to possess anti-inflammatory properties.[4][10] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the MAPK and PPAR-γ pathways.[4]
Synthetic Furan Derivatives in Inflammation Control
Synthetic chemists have designed and synthesized novel furan derivatives with potent anti-inflammatory activity.[11] These efforts are often guided by the structures of known natural products, with modifications aimed at improving potency and reducing side effects. For instance, a series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and demonstrated noteworthy anti-inflammatory properties in a carrageenan-induced rat paw edema model.[8]
Experimental Protocols: A Foundation for Comparative Analysis
To ensure the objective comparison of biological activities, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the natural and synthetic furan derivatives in a complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the natural and synthetic furan derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.
Conclusion: A Symbiotic Future for Natural and Synthetic Furans
The exploration of furan derivatives, whether sourced from the intricate biosynthetic pathways of nature or the creative ingenuity of the synthetic chemist, continues to be a vibrant and fruitful area of research. This guide has illuminated the dynamic interplay between natural furan analogues and their synthetic counterparts, demonstrating that while nature provides invaluable starting points, synthetic modification can unlock unprecedented levels of biological activity. The presented data and protocols provide a framework for the continued comparative evaluation of these fascinating molecules. The future of furan-based drug discovery undoubtedly lies in a synergistic approach, where the wisdom of nature inspires the precision of synthesis to forge the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 8. ijabbr.com [ijabbr.com]
- 9. Structure--antimicrobial activity of some natural isocoumarins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
A Senior Application Scientist's Comparative Guide to Catalysts for the Functionalization of Methyl 2,5-dibromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a key component in numerous pharmaceuticals and functional materials, often requires precise functionalization to unlock its full potential. Methyl 2,5-dibromofuran-3-carboxylate serves as a versatile and readily available building block for creating diverse molecular architectures. The strategic introduction of new carbon-carbon and carbon-heteroatom bonds at the 2- and 5-positions is pivotal for tuning the electronic and steric properties of the final compounds. This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of this important substrate, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
The Critical Role of the Catalyst: A Mechanistic Overview
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate interplay of catalyst, ligand, base, and solvent. The generally accepted catalytic cycle for these transformations provides a framework for understanding how to modulate reactivity and selectivity.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (L) is paramount as it influences the electron density and steric environment around the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. The base plays a crucial role in the transmetalation step of Suzuki and Buchwald-Hartwig reactions, and in neutralizing acidic byproducts. The solvent must be chosen to ensure the solubility of all reaction components and to operate at the optimal temperature for the specific catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and hetero-biaryl structures. For the difunctionalization of this compound, careful selection of the catalyst is essential to achieve high yields and selectivity.
Comparative Analysis of Catalytic Systems for Suzuki Coupling
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Yields (Analogous Systems) |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for heteroaryl couplings, low catalyst loading. | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C | High |
| PdCl(C₃H₅)(dppb) | Diphosphine | Robust and effective for di-heteroarylation. | KOAc, DMA, 140 °C | Moderate to Good |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and widely used. | K₂CO₃, Toluene/H₂O, 80-100 °C | Moderate |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity, air and moisture tolerant. | Cs₂CO₃, t-AmylOH, 100 °C | High |
Data compiled from analogous systems in the literature.
Expert Insights: For the synthesis of symmetrically disubstituted furans, a more robust catalyst like PdCl(C₃H₅)(dppb) in a high-boiling solvent like DMA can be advantageous. However, for achieving higher yields with lower catalyst loadings, particularly with more complex boronic acids, modern catalyst systems employing Buchwald ligands like SPhos or highly active NHC ligands are often superior. The choice of base is also critical; stronger, non-aqueous bases like K₃PO₄ can be more effective than carbonate bases in some cases.
Experimental Protocol: Disubstitution via Suzuki Coupling
Figure 2: A generalized workflow for the Suzuki coupling of this compound.
Step-by-Step Methodology:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium acetate (KOAc, 4.0 mmol).
-
Add the palladium catalyst, for instance, PdCl(C₃H₅)(dppb) (2 mol%).
-
Add dimethylacetamide (DMA, 5 mL).
-
Heat the reaction mixture to 140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Yields (Analogous Systems) |
| Pd₂(dba)₃ / BINAP | Diphosphine | Effective for a range of amines. | NaOtBu, Toluene, 80-100 °C | Moderate to Good |
| Pd(OAc)₂ / BrettPhos | Buchwald Ligand | High activity, broad substrate scope, low catalyst loading. | K₃PO₄, Toluene, 100 °C | High |
| [tBuBrettPhos]Pd G4 | Pre-catalyst | Air and moisture stable, easy to handle. | LHMDS, Toluene, 100 °C | High |
Data compiled from analogous systems in the literature.
Expert Insights: The choice of ligand is crucial in Buchwald-Hartwig amination. For simple amines, a classic system like Pd₂(dba)₃/BINAP may suffice. However, for more challenging substrates or to achieve higher efficiency, the use of bulky and electron-rich Buchwald ligands such as BrettPhos is highly recommended. Pre-catalysts offer the advantage of being air-stable and providing more reproducible results. The base is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a phosphate base.
Experimental Protocol: Diamination via Buchwald-Hartwig Reaction
Figure 3: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 2.8 mmol).
-
Add this compound (1.0 mmol) and the desired amine (2.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira and Stille Couplings: Expanding the Synthetic Toolbox
Sonogashira and Stille couplings provide access to alkynyl and organostannane-derived functionalities, respectively, further broadening the synthetic utility of this compound.
Catalyst Considerations for Sonogashira and Stille Couplings
| Coupling Reaction | Typical Catalyst System | Co-catalyst/Additive | Key Features |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Forms C(sp²)-C(sp) bonds; mild conditions. |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | None (or CuI) | Couples with organostannanes; tolerant of many functional groups. |
Expert Insights: The Sonogashira reaction typically employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate. The reaction is generally run under mild conditions with an amine base that also serves as a solvent. The Stille reaction is known for its broad functional group tolerance, but a significant drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.
Experimental Protocol: A General Approach
The experimental setups for Sonogashira and Stille couplings are similar to those for Suzuki and Buchwald-Hartwig reactions, requiring an inert atmosphere and careful handling of reagents.
For a Sonogashira Coupling:
-
Combine this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in a suitable solvent like THF or DMF with an amine base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard aqueous workup and purify by column chromatography.
For a Stille Coupling:
-
React this compound with the organostannane reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as THF or toluene.
-
The reaction may require heating to proceed at a reasonable rate.
-
After the reaction is complete, perform a workup, which may include a fluoride wash to remove tin residues, followed by chromatographic purification.
Controlling Selectivity: The Challenge of Mono- vs. Di-functionalization
A key challenge in the functionalization of this compound is achieving selective mono-functionalization. The two bromine atoms have different reactivities, with the bromine at the 5-position generally being more reactive towards oxidative addition to palladium than the bromine at the 2-position, which is adjacent to the ester group.
To favor mono-functionalization, one can employ:
-
Stoichiometric control: Using a slight excess (e.g., 1.1 equivalents) of the coupling partner.
-
Lower reaction temperatures and shorter reaction times: To minimize the second coupling event.
-
Less active catalyst systems: A less reactive catalyst may favor the more reactive C-Br bond.
Conversely, to promote di-functionalization, one should use:
-
An excess of the coupling partner (e.g., 2.2-2.5 equivalents).
-
More active catalyst systems and higher temperatures.
-
Longer reaction times.
Conclusion
The functionalization of this compound is a rich area of synthetic chemistry with profound implications for drug discovery and materials science. The choice of catalyst is a critical parameter that dictates the success of any given transformation. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the advent of modern ligand systems, such as those developed by Buchwald and the rise of N-heterocyclic carbenes, has significantly expanded the scope and efficiency of these reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can unlock the full synthetic potential of this versatile building block. This guide provides a solid foundation for navigating the complexities of catalyst selection and reaction optimization, empowering you to achieve your synthetic goals with greater precision and efficiency.
A Technical Guide to the Cross-Coupling Reactivity of Methyl 2,5-dibromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, furan scaffolds are indispensable building blocks for the construction of a wide array of pharmaceuticals and functional materials. Among the functionalized furans, Methyl 2,5-dibromofuran-3-carboxylate serves as a versatile precursor, offering two reactive bromine atoms amenable to various cross-coupling reactions. This guide provides a comprehensive analysis of the reactivity of this compound, presenting a cross-validation of experimental data and a comparison with alternative substrates. The insights herein are designed to aid researchers in strategic experimental design and in the efficient synthesis of complex molecular architectures.
The Reactivity Landscape of Dihalogenated Furans: A Primer
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated furans is predominantly governed by the electronic and steric environment of the carbon-bromine bonds. In the furan ring system, the α-positions (C2 and C5) are inherently more electron-deficient compared to the β-positions (C3 and C4). This electronic disparity renders the C-Br bonds at the α-positions more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
For symmetrically substituted 2,5-dibromofurans, this inherent reactivity profile allows for selective mono-functionalization by carefully controlling the stoichiometry of the coupling partners. This selective reaction at one of the two equivalent positions opens the door for subsequent, different functionalization at the remaining bromine-bearing carbon, thus enabling the synthesis of unsymmetrically disubstituted furans.
Cross-Coupling Reactions of this compound: A Comparative Analysis
While specific, detailed experimental data for "this compound" in peer-reviewed literature is not extensively available, its reactivity can be reliably inferred from studies on structurally similar compounds, such as 2,5-dibromo-3-methylthiophene. The electronic properties of furan and thiophene rings are comparable, with the furan oxygen being more electronegative than the thiophene sulfur, which can influence the overall electron density of the ring.
Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Based on the reactivity of analogous 2,5-dibrominated heterocycles, a selective mono-arylation at the C5 position of this compound is anticipated.[2][3][4] The C5 position is sterically less hindered and electronically more activated for oxidative addition compared to the C2 position, which is adjacent to the bulky ester group.
Conceptual Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Conceptual workflow for the selective mono-arylation of this compound via Suzuki-Miyaura coupling.
Comparative Performance Data (Hypothetical, based on analogous systems)
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | ~70-85 | Inferred |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh3)4 (3) | K3PO4 | Dioxane/H2O | 90 | 75 | [2][3] |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | DME/H2O | 80 | 82 (mono) | [1] |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings involving aryl bromides.
-
Base: An aqueous solution of a carbonate or phosphate base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent like dioxane or DME with water is typically used to dissolve both the organic substrate and the inorganic base.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 equivalents) favors the mono-coupling product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, a regioselective reaction at the C5 position of this compound is expected. Catalyst systems for Sonogashira couplings often involve a combination of a palladium catalyst and a copper(I) co-catalyst.[5][6]
Experimental Protocol for a General Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the terminal alkyne (1.1 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride, extract the product with an organic solvent, and purify by column chromatography.
Visualization of the Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Alternative Substrates and Synthetic Strategies
For the synthesis of 2,5-disubstituted furan-3-carboxylates, several alternative starting materials and synthetic routes exist.
-
Stepwise Halogenation and Functionalization: Starting from a furan-3-carboxylate, one could perform a stepwise bromination at the C5 and then the C2 position, with functionalization at each step. This approach offers greater control over the introduction of different substituents but involves more synthetic steps.
-
Furan Ring Construction: Various methods exist for the construction of the furan ring itself with the desired substitution pattern already in place. These methods often involve the condensation of α-halo ketones with β-dicarbonyl compounds (Feist-Bénary furan synthesis) or the cyclization of allenic ketones.
The choice between using a pre-functionalized substrate like this compound and a de novo synthesis of the furan ring depends on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex furan-containing molecules. Its differential reactivity at the C2 and C5 positions, with a strong preference for initial functionalization at the C5 position in palladium-catalyzed cross-coupling reactions, allows for the selective and stepwise introduction of various substituents. While direct experimental data for this specific compound is not abundant in the public domain, a robust understanding of its reactivity can be achieved through cross-validation with closely related and well-studied analogs. This guide provides a framework for researchers to approach the use of this compound in their synthetic endeavors with a higher degree of predictability and success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 2,5-dibromofuran-3-carboxylate
An Essential Guide to Personal Protective Equipment for Handling Methyl 2,5-dibromofuran-3-carboxylate
For laboratory professionals engaged in the synthesis and application of complex molecules, the safe handling of chemical intermediates is paramount. This compound, a halogenated furan derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] However, its chemical nature necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols to ensure the safety of researchers and the integrity of their work.
This guide provides a detailed, experience-driven framework for the safe handling of this compound, from initial risk assessment to final disposal. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely with this compound.
Hazard Assessment: Understanding the Risks
While the toxicological properties of this compound have not been exhaustively investigated, the available safety data and the nature of halogenated organic compounds warrant a cautious approach.[2][3] It is classified as causing respiratory irritation.[2][3] Structurally similar compounds, such as Methyl 2-bromofuran-3-carboxylate, are known to be harmful if swallowed, and cause skin and serious eye irritation.[4] Therefore, a comprehensive risk assessment is the foundational step in establishing a safe handling protocol.
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C6H4Br2O3 | [2][3][5] |
| Molecular Weight | 283.90 g/mol | [2][3][5] |
| CAS Number | 1150271-26-3 | [2][3] |
| Appearance | Solid | [6] |
Identified Hazards:
-
Skin Contact: Potential for skin irritation.[4]
-
Eye Contact: Potential for serious eye irritation.[4]
-
Ingestion: Potential to be harmful if swallowed.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Hazardous Decomposition: Combustion may produce carbon oxides and hydrogen bromide gas.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for minimizing exposure through all potential routes: inhalation, dermal contact, and ocular exposure.[7] A tiered approach to PPE, from standard laboratory attire to specialized respiratory protection, ensures a comprehensive safety net.
Primary Engineering Control: The Chemical Fume Hood
All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[8][9] This is the most effective way to control exposure to airborne particulates and vapors, drawing them away from the user's breathing zone.[9]
Essential PPE for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes.[10] A full-face shield should be worn over the goggles when there is a significant risk of splashing or when handling larger quantities.[8][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or in the event of a spill, thicker gloves such as neoprene or PVC should be considered.[8][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[3][10] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat should be worn and fully fastened.[8] For procedures with a higher risk of splashes, a chemically resistant apron provides an additional layer of protection.[9] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are a fundamental requirement for all laboratory work to protect against spills and falling objects.[8][9] |
| Respiratory Protection | Respirator (as needed) | For situations where dust or aerosols may be generated outside of a fume hood (a scenario to be avoided), a respirator is necessary. For nuisance dust exposure, a P95 (US) or P1 (EU) particulate respirator may be sufficient. For higher-level protection, cartridges such as OV/AG/P99 (US) or ABEK-P2 (EU) should be used.[2][3] All respirator use must be in accordance with a documented respiratory protection program. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the handling process.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Ensure the container is clearly labeled and kept tightly closed.[8][11]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[8] Use designated tools like spatulas for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[2][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2][3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12] Collect the contaminated material into a suitable, closed container for disposal.[2][3] For large spills, evacuate the area and contact your institution's emergency response team.[11]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[11][13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14][15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11][13]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. The preferred method is incineration in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products.[2][3]
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.
References
- 1. nbinno.com [nbinno.com]
- 2. capotchem.cn [capotchem.cn]
- 3. capotchem.com [capotchem.com]
- 4. Methyl 2-bromofuran-3-carboxylate | C6H5BrO3 | CID 10845885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. keyorganics.net [keyorganics.net]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
